molecular formula C9H6F2N2O B15304863 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol

3-(3,5-difluorophenyl)-1H-pyrazol-5-ol

Katalognummer: B15304863
Molekulargewicht: 196.15 g/mol
InChI-Schlüssel: MJMMTYIVPJEDIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Difluorophenyl)-1H-pyrazol-5-ol ( 487002-58-4) is a pyrazole-derivative compound with the molecular formula C9H6F2N2O and a molecular weight of 196.15 g/mol . This reagent is provided for research purposes as a building block in medicinal chemistry and biological investigation. The pyrazole core is a privileged scaffold in drug discovery, known for its diverse pharmacological potential . Recent scientific literature highlights the significant interest in 1H-pyrazol-5-ol derivatives for developing new therapeutic agents. Specifically, such compounds are being investigated as promising neuroprotective agents for conditions like cerebral ischemia, demonstrating antioxidant capabilities and the ability to reduce infarct area in preclinical models . Furthermore, structurally related phenyl-substituted pyrazole derivatives have shown potent growth inhibition against drug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, highlighting their potential in addressing antibiotic resistance . Additional research into pyrazole-containing compounds also reveals exploration into their use as antifungal agents targeting fungal ergosterol biosynthesis . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C9H6F2N2O

Molekulargewicht

196.15 g/mol

IUPAC-Name

3-(3,5-difluorophenyl)-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C9H6F2N2O/c10-6-1-5(2-7(11)3-6)8-4-9(14)13-12-8/h1-3H,4H2,(H,13,14)

InChI-Schlüssel

MJMMTYIVPJEDIV-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NNC1=O)C2=CC(=CC(=C2)F)F

Herkunft des Produkts

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed and authoritative overview of a robust and widely adopted method for the synthesis of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The narrative emphasizes the chemical principles, mechanistic underpinnings, and practical considerations of the synthesis, which proceeds via a two-step sequence: a Claisen condensation to form a β-ketoester intermediate, followed by a cyclization reaction with hydrazine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering expert insights into protocol optimization, reaction causality, and analytical validation.

Introduction: The Significance of the Pyrazole Scaffold

The 1H-pyrazole, a five-membered diazole heterocycle, is a privileged scaffold in modern medicinal chemistry. Its derivatives are core components in a multitude of approved therapeutic agents, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group, for instance, is known to enhance the metabolic stability and binding affinity of drug candidates.[1]

The target molecule of this guide, 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol, is a valuable building block for synthesizing more complex molecules. The presence of the 3,5-difluorophenyl group can significantly influence the electronic properties and biological activity of the final compounds. This guide details a reliable synthetic route, providing the necessary expertise to enable its efficient and reproducible preparation in a laboratory setting.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol, reveals a straightforward and efficient synthetic pathway. The core pyrazole ring can be disconnected at the N1-C5 and N2-C3 bonds, a common strategy in pyrazole synthesis. This disconnection points to a 1,3-dicarbonyl compound and a hydrazine derivative as the key precursors. Specifically, the synthesis involves the reaction of a β-ketoester, ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate, with hydrazine.

The β-ketoester itself can be synthesized via a Claisen condensation reaction between ethyl 3,5-difluorobenzoate and ethyl acetate. This two-step approach is a classic and highly effective method for constructing substituted pyrazolones.

Retrosynthesis Target 3-(3,5-Difluorophenyl)-1H-pyrazol-5-ol Intermediate Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate + Hydrazine Target->Intermediate Cyclization Starting_Materials Ethyl 3,5-difluorobenzoate + Ethyl acetate Intermediate->Starting_Materials Claisen Condensation Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization Start1 Ethyl 3,5-difluorobenzoate + Ethyl acetate Base Sodium Ethoxide in Ethanol Start1->Base Intermediate1 Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate Base->Intermediate1 Start2 Intermediate 1 Reagent2 Hydrazine Hydrate in Ethanol/Acetic Acid Start2->Reagent2 Product 3-(3,5-Difluorophenyl)-1H-pyrazol-5-ol Reagent2->Product

Caption: Overall synthetic workflow.

Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for the synthesis.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierPurity
Ethyl 3,5-difluorobenzoateC₉H₈F₂O₂186.16Commercial≥98%
Ethyl acetateC₄H₈O₂88.11CommercialAnhydrous
Sodium ethoxideC₂H₅NaO68.05Commercial≥96%
Hydrazine hydrateH₆N₂O50.06Commercial~64%
EthanolC₂H₅OH46.07CommercialAnhydrous
Glacial Acetic AcidCH₃COOH60.05Commercial≥99.7%
Diethyl ether(C₂H₅)₂O74.12CommercialAnhydrous
Hydrochloric acidHCl36.46Commercial2M aq.
Step-by-Step Procedure

Step 1: Synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

  • Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ.

  • Once all the sodium has reacted, add ethyl acetate (10.6 g, 0.12 mol) to the solution.

  • To this mixture, add ethyl 3,5-difluorobenzoate (18.6 g, 0.1 mol) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Acidify the aqueous solution to pH 4-5 with 2M hydrochloric acid.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketoester, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol

  • In a round-bottom flask, dissolve the crude ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (0.1 mol) in ethanol (150 mL).

  • Add hydrazine hydrate (6.0 g, 0.12 mol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed. [3]4. Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point range consistent with literature values.
¹H NMR Peaks corresponding to the aromatic protons of the difluorophenyl ring, the pyrazole CH proton, and the exchangeable NH and OH protons.
¹³C NMR Resonances for the carbons of the difluorophenyl ring and the pyrazole ring.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product (C₉H₆F₂N₂O).
FT-IR Characteristic absorption bands for O-H, N-H, C=O (keto tautomer), and C-F bonds.

Process Optimization and Safety Considerations

  • Anhydrous Conditions: The Claisen condensation step is sensitive to moisture, which can hydrolyze the ester and consume the base. Therefore, the use of anhydrous solvents and a dry atmosphere (e.g., nitrogen or argon) is crucial for achieving high yields.

  • Stoichiometry: A slight excess of ethyl acetate and hydrazine hydrate is used to ensure complete conversion of the limiting reagents.

  • Temperature Control: The addition of sodium metal to ethanol is highly exothermic and should be performed with caution. [4]The subsequent reflux steps should be maintained at a stable temperature.

  • Safety: Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium metal is highly reactive with water and should be handled with extreme care.

Applications in Drug Discovery

Substituted pyrazoles, such as the title compound, are valuable intermediates in the development of novel therapeutic agents. They serve as precursors for a wide range of biologically active molecules, including kinase inhibitors for cancer therapy and agents targeting infectious diseases. [5][6]The 3,5-difluorophenyl moiety, in particular, can enhance the binding affinity and selectivity of these compounds for their biological targets.

Conclusion

The synthesis of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol via a Claisen condensation followed by cyclization with hydrazine is a reliable and efficient method. This guide has provided a comprehensive overview of the synthetic strategy, mechanistic details, a detailed experimental protocol, and critical process considerations. By adhering to the principles and procedures outlined herein, researchers can confidently prepare this important building block for application in medicinal chemistry and drug discovery programs.

References

  • Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]

  • Zhang, L., et al. (2023). Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. European Journal of Medicinal Chemistry, 258, 115577. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Khrustalev, V. N., et al. (2007). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. Russian Chemical Bulletin, 56(8), 1633-1638. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • Rahman, A., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 30(1), 109-114. [Link]

  • Li, Y., et al. (2023). Discovery of 3,5-diaryl-1H-pyrazol-based ureas as potent RET inhibitors. European Journal of Medicinal Chemistry, 251, 115237. [Link]

  • Wang, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • de Oliveira, C. S. A., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(10), 11573-11582. [Link]

  • Chemistry LibreTexts. (2019). 19.06: Carboxylic Derivatives - The Claisen Condensation. [Link]

  • Claisen Condensation. (n.d.). Name Reaction. [Link]

  • El-Faham, A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 734. [Link]

  • Al-Jbouri, H. A. A. (2019). Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate. Journal of Global Pharma Technology, 11(08), 350-363. [Link]

  • Karale, B. K., et al. (2012). Synthesis of novel multifluorinated pyrazolone-5-one derivatives via conventional and non-conventional methods. Journal of Fluorine Chemistry, 140, 103-109. [Link]

  • Rabjohn, N. (Ed.). (1963). Carbazic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, p.415 (1963); Vol. 33, p.35 (1953). [Link]

  • Li, Y., et al. (2023). Discovery of 3,5-diaryl-1H-pyrazol-based ureas as potent RET inhibitors. ResearchGate. [Link]

  • B., Dr. (2024). CHEM 2325 Module 30: Claisen Condensation in Synthesis. YouTube. [Link]

  • CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (2014).
  • Al-Shamari, A. M., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University. [Link]

  • Moawad, E. B. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. [Link]

  • Kumar, A., et al. (2023). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. Semantic Scholar. [Link]

  • CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof. (2010).
  • Schmidt, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-210. [Link]

  • Sharma, A., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Asian Journal of Pharmaceutical and Clinical Research, 14(12), 64-70. [Link]

  • Alam, M. A., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 16335-16346. [Link]

  • Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]

Sources

Navigating the Synthesis and Application of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For correspondence: Senior Application Scientist, Gemini Laboratories

Abstract

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that imparts a wide range of pharmacological activities.[1][2] Its derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3,5-difluorophenyl group, in particular, can significantly influence the electronic properties and conformational preferences of a molecule, making 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol a compound of considerable interest for novel drug design.

This guide will provide a detailed exploration of the synthesis of this class of compounds, outline key analytical techniques for its characterization, and discuss its potential therapeutic applications based on the known activities of structurally similar pyrazole derivatives.

Synthesis and Mechanism

The synthesis of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol typically proceeds via a classical Knoevenagel condensation followed by a cyclization reaction. This approach offers a versatile and efficient route to the desired pyrazole core.

Synthetic Pathway

The primary synthetic route involves the reaction of a β-ketoester with hydrazine or a hydrazine derivative. In the context of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol, the synthesis would commence with the Claisen condensation of 3,5-difluoroacetophenone with a suitable carbonate, such as diethyl carbonate, to yield the corresponding β-ketoester. This intermediate is then reacted with hydrazine hydrate in a cyclization-condensation reaction to form the final pyrazol-5-ol product.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization with Hydrazine 3,5-Difluoroacetophenone 3,5-Difluoroacetophenone Ethyl_3-(3,5-difluorophenyl)-3-oxopropanoate Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluoroacetophenone->Ethyl_3-(3,5-difluorophenyl)-3-oxopropanoate + Diethyl carbonate Diethyl_carbonate Diethyl carbonate Sodium_ethoxide Sodium ethoxide (base) Sodium_ethoxide->Ethyl_3-(3,5-difluorophenyl)-3-oxopropanoate catalyst 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol Ethyl_3-(3,5-difluorophenyl)-3-oxopropanoate->3-(3,5-difluorophenyl)-1H-pyrazol-5-ol + Hydrazine hydrate Hydrazine_hydrate Hydrazine hydrate Ethanol Ethanol (solvent) Ethanol->3-(3,5-difluorophenyl)-1H-pyrazol-5-ol reflux

Sources

An In-depth Technical Guide to the Synthesis of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The unique electronic properties imparted by the difluorinated phenyl ring significantly influence the pharmacokinetic and pharmacodynamic profiles of its derivatives, making this heterocyclic core a focal point for researchers in drug discovery. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol and its derivatives. We will delve into the mechanistic underpinnings of the key chemical transformations, offer detailed, field-proven experimental protocols, and discuss the critical parameters that ensure high-yield, high-purity synthesis. Furthermore, this guide will explore the significant applications of these derivatives in drug development, highlighting their interactions with various biological targets.

Introduction: The Significance of the 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structural motif present in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] The introduction of a 3,5-difluorophenyl substituent at the 3-position of the pyrazol-5-ol ring is a strategic design element in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding and other non-covalent interactions, and modulate the acidity of the pyrazolone proton. These features make 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol derivatives highly sought-after candidates for the development of novel therapeutics, particularly as enzyme inhibitors.[4]

This guide will focus on the most robust and widely employed synthetic route to this valuable scaffold: the Claisen condensation of a substituted acetophenone followed by a cyclization reaction with hydrazine.

Core Synthetic Pathway: From 3,5-Difluoroacetophenone to the Pyrazol-5-ol Core

The most efficient and versatile synthesis of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol proceeds through a two-step sequence. The first step is a Claisen condensation to form a β-ketoester intermediate, which is then cyclized with hydrazine to yield the final pyrazolone product.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} केंद Figure 1: The primary synthetic route to 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol.

Step 1: Claisen Condensation for the Synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. In this synthesis, a "crossed" or "mixed" Claisen condensation is employed between 3,5-difluoroacetophenone and diethyl oxalate.[5]

Mechanism: The reaction is initiated by the deprotonation of the α-carbon of 3,5-difluoroacetophenone by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the desired β-ketoester, ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate.

dot graph "Claisen_Condensation_Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} केंद Figure 2: Mechanism of the Claisen condensation for the formation of the β-ketoester intermediate.

Experimental Protocol: Synthesis of Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3,5-Difluoroacetophenone1.0156.13(Specify amount)
Diethyl Oxalate1.5146.14(Calculate amount)
Sodium Ethoxide (21% in EtOH)1.568.05(Calculate amount)
Absolute Ethanol--(Specify volume)
1M Hydrochloric Acid--(As required)
Diethyl Ether--(For extraction)
Anhydrous Magnesium Sulfate--(For drying)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol.

  • Slowly add the sodium ethoxide solution to the ethanol at room temperature with vigorous stirring.

  • In the dropping funnel, prepare a solution of 3,5-difluoroacetophenone and diethyl oxalate in absolute ethanol.

  • Add the solution from the dropping funnel to the reaction flask dropwise over 30-60 minutes, maintaining the temperature below 30°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting acetophenone.

  • Cool the reaction mixture in an ice bath and slowly neutralize it with 1M hydrochloric acid until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can deactivate the base and lead to byproducts.

  • Excess Diethyl Oxalate and Base: The use of an excess of diethyl oxalate and sodium ethoxide helps to drive the reaction to completion and maximize the yield of the desired β-ketoester.

  • Controlled Temperature: The initial addition is performed at a controlled temperature to manage the exothermicity of the reaction and prevent unwanted side reactions.

Step 2: Cyclization with Hydrazine to Form 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol

The second and final step in the core synthesis is the cyclization of the β-ketoester intermediate with hydrazine hydrate. This reaction is a classic method for the formation of pyrazolone rings.

Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine on the ester carbonyl. Subsequent elimination of ethanol and tautomerization leads to the stable 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol.

dot graph "Cyclization_Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} केंद Figure 3: Mechanism of the cyclization reaction to form the pyrazol-5-ol ring.

Experimental Protocol: Synthesis of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate1.0228.18(Specify amount)
Hydrazine Hydrate (~64% in H₂O)1.150.06(Calculate amount)
Absolute Ethanol--(Specify volume)
Glacial Acetic Acidcatalytic60.05(A few drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Catalytic Acid: The addition of a catalytic amount of acetic acid can facilitate the initial condensation and subsequent cyclization steps.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.

  • Purification by Recrystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the removal of soluble impurities and yielding a crystalline product of high purity.

Synthesis of Key Derivatives and Their Applications in Drug Discovery

The 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol core is a versatile platform for the synthesis of a wide range of derivatives with potential therapeutic applications. The N1 and C4 positions of the pyrazole ring, as well as the hydroxyl group at C5, are common sites for further functionalization.

Notable Derivatives and their Significance:

  • N-Aryl and N-Heteroaryl Derivatives: The introduction of various aryl or heteroaryl substituents at the N1 position can significantly modulate the biological activity of the molecule. These derivatives have been investigated as inhibitors of various kinases, such as c-Jun N-terminal kinase 3 (JNK3), which is a target for neurodegenerative diseases.[6]

  • C4-Substituted Derivatives: The C4 position can be functionalized through various reactions, such as acylation or alkylation, to introduce additional pharmacophoric features.

  • O-Alkylated and O-Arylated Derivatives: The hydroxyl group at the C5 position can be converted to an ether linkage, providing another avenue for structural diversification and modulation of physicochemical properties.

The biological activity of these derivatives often stems from their ability to act as competitive inhibitors at the ATP-binding site of various enzymes. The 3-(3,5-difluorophenyl) moiety can form key interactions with the enzyme's active site, while the pyrazole core acts as a scaffold to orient the various substituents for optimal binding. For instance, derivatives of this scaffold have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are important targets in cancer therapy.[7][8]

Data Presentation and Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes the expected characterization data for 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol.

Technique Expected Observations
¹H NMR Aromatic protons of the difluorophenyl ring, a singlet for the pyrazole C4-H, and a broad singlet for the N-H and O-H protons (exchangeable with D₂O).
¹³C NMR Signals corresponding to the carbons of the difluorophenyl ring and the pyrazole ring. The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₉H₆F₂N₂O.
Melting Point A sharp melting point range, indicative of high purity.

Conclusion

The synthesis of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol and its derivatives represents a significant area of research in medicinal chemistry. The synthetic route detailed in this guide, based on the Claisen condensation and subsequent cyclization, is a robust and versatile method for accessing this important heterocyclic core. The strategic incorporation of the 3,5-difluorophenyl moiety provides a powerful tool for modulating the biological activity of pyrazole-based compounds. As our understanding of the role of various enzymes in disease progresses, it is anticipated that derivatives of this scaffold will continue to emerge as promising candidates for the development of novel and effective therapeutics.

References

  • (No author given). 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem. [Online] Available at: [Link]

  • Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • National Institute of Standards and Technology. 1H-Pyrazole, 3-methyl-5-phenyl-. [Online] Available at: [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2018). PMC.
  • Karaman, R., et al. (2021).
  • PubChem. 3-[5-(3,4-difluorophenyl)-1H-pyrazol-3-yl]pyridine. [Online] Available at: [Link]

  • CN112778090A - Preparation method of 3, 5-difluorophenol - Google P
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
  • 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. (n.d.). PMC.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013).
  • 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol. (n.d.). MilliporeSigma.
  • Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles | Request PDF. (n.d.).
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). MDPI.
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.).
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Deriv
  • Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole. (n.d.). Benchchem.
  • Application Notes and Protocols for the Use of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate in Heterocyclic Synthesis. (n.d.). Benchchem.
  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2018). Preprints.org.
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.). Chemspace.
  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). PMC.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • US3129263A - Preparation of hydrazine derivatives - Google P
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2017). TSI Journals.
  • 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... (n.d.).
  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2023). MDPI.
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC.
  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. (n.d.). The Royal Society of Chemistry.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024).
  • Studies with Arylhydrazono-3-oxopropanals:A novel route to synthesis of substituted pyrazoles, oxoalkanonitrile and glyoxalonitrile containing sulfa drug moieties. (n.d.). RACO.
  • Synthesis of Ethyl 3,5-(Disubstituted Phenyl)
  • 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. (n.d.).
  • 1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-OL. (n.d.). SpectraBase.
  • Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)
  • Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. (n.d.). Benchchem.
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011).

Sources

Spectroscopic data for pyrazole compounds (¹H NMR, ¹³C NMR)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data of Pyrazole Compounds (¹H NMR, ¹³C NMR)

Introduction: The Structural Nuances of Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, agrochemicals, and materials science, appearing in a wide array of biologically active molecules and functional materials. The characterization of these compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating their precise molecular structure in solution.

However, the NMR spectra of pyrazoles are not always straightforward. The presence of the N-H proton introduces the phenomenon of annular tautomerism, a dynamic exchange process that can significantly complicate spectral interpretation. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of pyrazoles. It moves beyond a simple cataloging of data to explain the underlying principles, offer field-proven experimental protocols, and provide robust troubleshooting strategies to navigate the common challenges associated with these fascinating heterocycles.

Core Principles: Understanding Annular Tautomerism

The single most important feature governing the NMR spectroscopy of N-unsubstituted pyrazoles is annular tautomerism. This is a rapid prototropic exchange where the N-H proton shifts between the two nitrogen atoms.[1][2] This equilibrium has profound implications for the observed NMR spectrum.

  • Fast Exchange: At room temperature, the exchange between tautomers is often faster than the NMR timescale. This results in an averaged spectrum, where the signals for the 3- and 5-positions (both protons and carbons) are chemically equivalent.

  • Slow Exchange: If the exchange can be slowed down, for instance, by lowering the temperature, separate and distinct signals for each tautomer can be observed.[1][3] The ratio of these signals can then be used to determine the tautomeric equilibrium constant.[3]

The position of this equilibrium is influenced by substituent effects, solvent, and temperature, making a thorough understanding of this process critical for correct structural assignment.[3][4]

Caption: Annular tautomerism in the pyrazole ring.

Analysis of ¹H NMR Spectra

The proton NMR spectrum provides key information about the substitution pattern and electronic environment of the pyrazole ring.

Chemical Shifts (δ)
  • N-H Proton: The N-H proton of the pyrazole ring is highly characteristic, appearing as a very broad signal in the 10-14 ppm range.[1] Its broadness is a result of two primary factors: rapid chemical exchange with other labile protons (like trace water) and quadrupolar coupling with the ¹⁴N nucleus, which provides an efficient relaxation pathway.[1]

  • Ring Protons (H-3, H-4, H-5):

    • H-3/H-5: These protons typically resonate in the range of 7.4 - 8.0 ppm. In the case of fast tautomeric exchange, a single, averaged signal is observed.

    • H-4: The H-4 proton is generally the most upfield of the ring protons, appearing between 6.2 and 6.6 ppm.[1]

Coupling Constants (J)

The small J-values are characteristic of the five-membered ring system.

  • ³J(H3, H4) ≈ 1.7 - 2.6 Hz

  • ³J(H4, H5) ≈ 2.0 - 3.1 Hz

  • ⁴J(H3, H5) ≈ 0.5 - 0.9 Hz

In cases of fast tautomeric exchange, the observed coupling constants will be an average of the values for the two individual tautomers.[1]

Data Summary: ¹H NMR
ProtonTypical Chemical Shift (δ, ppm)Typical MultiplicityCoupling Constants (Hz)Notes
N-H 10.0 - 14.0Broad Singlet-Signal is exchangeable with D₂O; position is highly solvent and concentration dependent.[1][5]
H-3 / H-5 7.4 - 8.0Doublet (or Singlet)³J(H4,H5) = 2.0-3.1; ⁴J(H3,H5) = 0.5-0.9Often appear as an averaged singlet in cases of fast tautomerism.[1]
H-4 6.2 - 6.6Triplet (or Doublet of Doublets)³J(H3,H4) = 1.7-2.6; ³J(H4,H5) = 2.0-3.1Typically the most upfield ring proton.[1]

Analysis of ¹³C NMR Spectra

¹³C NMR spectroscopy complements the proton data, providing direct insight into the carbon skeleton of the pyrazole ring.

Chemical Shifts (δ)

The chemical shifts of the pyrazole carbons are highly sensitive to the electronic effects of substituents and the tautomeric state.[4][6]

  • C-3 / C-5: These carbons resonate in a broad range from 130 - 155 ppm. Their exact position is highly dependent on substitution and whether the spectrum is of a single tautomer or an averaged species.[1] For N-unsubstituted pyrazoles in a state of rapid tautomeric exchange, broad signals may be observed for C3 and C5.[6]

  • C-4: The C-4 carbon is consistently the most upfield ring carbon, typically found in the 102 - 110 ppm range.[1]

Data Summary: ¹³C NMR
CarbonTypical Chemical Shift (δ, ppm)Notes
C-3 / C-5 130 - 155Highly sensitive to substituents and tautomerism.[1][7]
C-4 102 - 110Generally the most upfield ring carbon.[1]

Experimental Protocols: A Self-Validating System

Acquiring high-quality, interpretable NMR data requires robust and well-defined experimental procedures.

Protocol 1: Standard ¹H NMR & D₂O Exchange

This two-step experiment is fundamental for identifying the pyrazole N-H proton.

  • Objective: To obtain a standard proton spectrum and unequivocally identify the exchangeable N-H proton.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][5] DMSO-d₆ is often preferred as it can slow down proton exchange compared to other solvents.[4]

    • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum using a single-pulse sequence. Key parameters on a 400 MHz spectrometer include a 30° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

    • D₂O Exchange: Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of deuterium oxide (D₂O). Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing.[1]

    • Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum using the identical parameters from step 2.

  • Expected Outcome: The broad signal corresponding to the N-H proton will either disappear or be significantly reduced in intensity, confirming its assignment.[1]

Protocol 2: 2D COSY (Correlation Spectroscopy)

This experiment is crucial for establishing proton-proton connectivity, especially when signals overlap.

  • Objective: To identify protons that are J-coupled (typically through two or three bonds).

  • Methodology:

    • Sample: Use the same sample prepared for the standard ¹H NMR experiment.

    • Experiment Setup: Select a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Parameters: The spectral width in both the F1 and F2 dimensions should be set to encompass all proton signals (e.g., 0-14 ppm).

    • Acquisition: Acquire the data. The number of scans will depend on the sample concentration.

  • Data Interpretation: The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that connect signals from coupled protons. This allows for the definitive correlation of H-3 with H-4 and H-4 with H-5.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_struct Structural Elucidation prep Dissolve 5-10 mg in 0.6 mL Solvent acq_1h 1. Acquire ¹H Spectrum prep->acq_1h acq_d2o 2. Add D₂O & Re-acquire acq_1h->acq_d2o acq_2d 3. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_d2o->acq_2d proc Fourier Transform, Phasing, Calibration acq_2d->proc analysis Integrate Signals, Analyze Multiplicities proc->analysis assign Assign Signals to Protons & Carbons analysis->assign structure Confirm Molecular Structure assign->structure

Caption: A logical workflow for NMR analysis of pyrazole compounds.

Troubleshooting Common Challenges

The dynamic nature of pyrazoles can lead to several common issues during spectral analysis.

Q1: Why does my ¹H NMR spectrum show more signals than expected? This is a frequent issue and is almost always due to one of two phenomena:

  • Annular Tautomerism: At low temperatures, the proton exchange can become slow on the NMR timescale, resulting in two distinct sets of signals—one for each tautomer.[1]

  • Rotamers: If the pyrazole has bulky substituents (e.g., phenyl groups), restricted rotation around a single bond can lead to the presence of multiple conformers (rotamers) that are distinct on the NMR timescale.[1]

  • Troubleshooting Step: Perform a Variable Temperature (VT) NMR experiment. As the temperature is increased, signals from both tautomers and rotamers will broaden, coalesce, and eventually sharpen into a single averaged set.[1]

Q2: How can I distinguish between the H-3/C-3 and H-5/C-5 positions? This is a classic challenge in substituted pyrazoles. The definitive method is to use 2D NMR:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-4 bond) correlations between protons and carbons. By observing the correlation from the N-H proton, one can often unambiguously assign the adjacent C-5 and C-3 positions. An HMBC is particularly crucial for assigning quaternary carbons.[1]

Q3: My aromatic proton signals are overlapping. What can I do? Signal overlap can make analysis difficult, especially in complex molecules.

  • Change Solvent: Acquiring a spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆) can induce different chemical shifts and may resolve the overlapping signals.[1]

  • Use a Higher Field Spectrometer: If available, a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 400 MHz) will increase signal dispersion and often resolve overlapping multiplets.[1]

  • Use 2D NMR: A COSY experiment will reveal which protons are coupled, even if their signals overlap, allowing you to trace the spin systems.[1]

Troubleshooting_Workflow start Complex Pyrazole NMR Spectrum q1 More signals than expected? start->q1 q2 Overlapping signals? q1->q2 No sol1 Cause: Tautomers or Rotamers Action: Run VT-NMR q1->sol1 Yes q3 Broad signal at 10-14 ppm? q2->q3 No sol2 Action: Change Solvent or Use Higher Field NMR q2->sol2 Yes sol3 Cause: Exchangeable N-H Proton Action: D₂O Exchange q3->sol3 Yes end_node Structure Elucidated q3->end_node No sol1->q2 sol2->q3 sol3->end_node

Sources

Architecting Efficacy: A Technical Guide to the Therapeutic Targets of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole heterocycle (1,2-diazole) has emerged as a profoundly privileged scaffold. Its unique physicochemical properties allow it to navigate complex biological environments and engage diverse protein targets with high affinity. As a Senior Application Scientist, I approach the pyrazole core not merely as a structural motif, but as a highly tunable molecular warhead. This whitepaper deconstructs the mechanistic rationale behind pyrazole target affinity, analyzes its primary therapeutic targets, and outlines a rigorous, self-validating experimental workflow for novel target validation.

The Pyrazole Scaffold: Mechanistic Rationale for Target Affinity

The pharmacological success of pyrazole compounds stems from their distinct electronic and structural characteristics. The pyrazole ring acts simultaneously as a hydrogen bond donor (via the N-1 position) and a hydrogen bond acceptor (via the N-2 position) 1. This dual capacity allows it to mimic various endogenous ligands and bioisosteres, such as amides or phenols, facilitating optimal insertion into target receptor pockets 1. Furthermore, its aromatic π -system readily engages in π−π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within kinase hinge regions.

Core Therapeutic Targets and Mechanistic Deep Dive

Cyclooxygenase-2 (COX-2) in Inflammation

The development of selective COX-2 inhibitors revolutionized the management of inflammatory pain by mitigating the gastrointestinal toxicity associated with non-selective COX-1 inhibition. Celecoxib, a diarylpyrazole derivative, exemplifies this targeted approach. The pyrazole ring serves as a rigid central scaffold that precisely orientates its sulfonamide group into a hydrophilic side pocket present in COX-2 but sterically blocked in COX-1 (due to an isoleucine-to-valine substitution at position 523) 2. This structural geometry yields exceptional selectivity, with Celecoxib demonstrating a potent COX-2 IC50​ of ~0.06 µM 2.

Janus Kinases (JAK1/JAK2) in Myeloproliferative Neoplasms

Dysregulation of the JAK-STAT signaling pathway is a primary driver of myeloproliferative neoplasms and autoimmune disorders. Ruxolitinib utilizes a pyrazole ring linked to a pyrrolo-pyrimidine system to competitively bind the ATP-binding pocket of JAK1 and JAK2 3. The pyrazole nitrogen forms critical hydrogen bonds with the hinge region of the kinase, while the cyclopentyl group occupies the adjacent hydrophobic pocket. Ruxolitinib selectively binds JAK1 and JAK2 with an IC50​ of 3.3 nM and 2.8 nM, respectively, stabilizing the inactive conformation of the kinase primarily through these hydrophobic interactions 3.

JAK_STAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole Scaffold) Ruxolitinib->JAK Competes for ATP (Inhibits) pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Transcription Gene Transcription (Proliferation/Inflammation) pSTAT->Transcription Translocates to Nucleus

Mechanism of JAK-STAT pathway inhibition by the pyrazole-derived drug Ruxolitinib.

Anaplastic Lymphoma Kinase (ALK) & ROS1 in Oncology

Crizotinib, an aminopyrazole derivative, acts as a potent Type I ATP-competitive inhibitor. While originally designed to target c-MET, its pyrazole core demonstrated profound "off-target" efficacy against ALK and ROS1 fusions, which are critical oncogenic drivers in non-small cell lung cancer (NSCLC) 4. Crizotinib effectively inhibits ROS1 phosphorylation with an in vitro IC50​ of 1.7 nM, highlighting the promiscuous yet highly tunable nature of the pyrazole pharmacophore in kinase domains [[4]]().

Quantitative Target Affinity Data

Drug CompoundPrimary Target(s)Clinical IndicationBiochemical IC50​ Key Structural Feature
Celecoxib COX-2Inflammation / Pain~0.06 µMDiarylpyrazole with sulfonamide
Ruxolitinib JAK1 / JAK2Myelofibrosis3.3 nM / 2.8 nMPyrrolo-pyrimidine linked pyrazole
Crizotinib ALK / ROS1NSCLC~2.0 nM / 1.7 nMAminopyrazole core

Self-Validating Experimental Protocol: Target Identification & Validation

A biochemical IC50​ is merely a hypothesis until validated in a cellular context. A compound's affinity in a cell-free assay is meaningless without proven membrane permeability, and phenotypic efficacy is a "black box" without confirmed target engagement. The following step-by-step protocol is a self-validating system designed to establish strict causality between pyrazole administration, target engagement, and phenotypic outcome.

Step 1: Cell-Free TR-FRET Kinase Assay
  • Objective: Quantify direct biochemical affinity and establish the mechanism of inhibition.

  • Causality: By utilizing isolated recombinant kinase domains, we remove cellular variables (permeability, efflux pumps) to isolate the direct physical interaction between the pyrazole compound and the target.

  • Methodology:

    • Incubate recombinant target kinase with a fluorophore-labeled substrate and the pyrazole candidate.

    • Initiate the reaction by adding ATP.

    • Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals to quantify substrate phosphorylation.

  • Self-Validation Mechanism: Run the assay across a matrix of varying ATP concentrations (e.g., 10 µM, 100 µM, 1 mM). If the pyrazole is truly an ATP-competitive inhibitor, the apparent IC50​ must shift rightward (increase) linearly with increasing ATP concentrations. A lack of shift invalidates the ATP-competitive hypothesis.

Step 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: Confirm intracellular target engagement.

  • Causality: A compound must cross the lipid bilayer and bind the target in the complex intracellular milieu. CETSA relies on the thermodynamic principle that ligand binding stabilizes a target protein against heat-induced denaturation.

  • Methodology:

    • Treat live cells with the pyrazole candidate for 1 hour.

    • Aliquot cells and heat them across a temperature gradient (e.g., 40°C to 65°C).

    • Lyse cells and isolate the soluble protein fraction via centrifugation.

    • Quantify the remaining soluble target protein using Western Blot or AlphaLISA.

  • Self-Validation Mechanism: This step requires a built-in negative control. Synthesize a structurally similar pyrazole analog known to lack biochemical affinity (e.g., by methylating the critical N-1 hydrogen bond donor). The active pyrazole must induce a positive thermal shift ( ΔTm​>2∘C ) in the target protein, while the inactive analog must yield no shift. This proves the stabilization is due to specific target engagement, not non-specific membrane disruption.

Step 3: Phenotypic Rescue via CRISPR-Engineered Isogenic Cell Lines
  • Objective: Link target engagement directly to the observed biological phenotype (e.g., apoptosis).

  • Causality: Even if a drug binds the target in a cell, the resulting cell death might be driven by an off-target toxic effect. We must prove the phenotype is exclusively driven by the intended target.

  • Methodology:

    • Utilize CRISPR/Cas9 to engineer a cell line expressing a well-characterized, drug-resistant "gatekeeper" mutation of the target kinase (e.g., ALK L1196M).

    • Plate wild-type (WT) and mutant cells in a 384-well format.

    • Treat both cell lines with a dose-response gradient of the pyrazole inhibitor and measure cell viability after 72 hours.

  • Self-Validation Mechanism: If the drug's cytotoxicity is truly on-target, the mutant cell line will be completely resistant to the drug (phenotypic rescue). If both the WT and mutant cell lines die equally, the drug is acting through an off-target mechanism, immediately invalidating the lead candidate.

Protocol Step1 Step 1: TR-FRET Kinase Assay (Varying ATP Concentrations) Val1 Validation: Rightward IC50 shift confirms ATP-competitive mechanism Step1->Val1 Step2 Step 2: Cellular Thermal Shift Assay (CETSA) Step1->Step2 IC50 < 10nM Val2 Validation: Inactive pyrazole analog fails to stabilize target (Negative Control) Step2->Val2 Step3 Step 3: Phenotypic Rescue Assay (Cell Proliferation) Step2->Step3 Target Engagement Confirmed Val3 Validation: Gatekeeper mutant cell line resists drug, proving on-target effect Step3->Val3

Self-validating experimental workflow for pyrazole-based kinase inhibitor target validation.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.National Center for Biotechnology Information (PMC).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.National Center for Biotechnology Information (PMC).
  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib.National Center for Biotechnology Information (PMC).
  • ALK and ROS1 as a joint target for the treatment of lung cancer: a review.AME Medical Journal.

Sources

Methodological & Application

Using 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol in antibacterial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: A Practical Guide to the In Vitro Evaluation of 3-(3,5-Difluorophenyl)-1H-pyrazol-5-ol for Antibacterial Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antibacterial Scaffolds

The rise of antimicrobial resistance (AMR) presents a formidable and urgent threat to global health. The efficacy of existing antibiotics is waning, creating a critical need for the discovery and development of new chemical entities with novel mechanisms of action.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the pyrazole nucleus is a privileged scaffold.[2][3][4] Pyrazole derivatives are known to exhibit a vast array of pharmacological properties, including potent antibacterial, antifungal, antiviral, and anti-inflammatory activities.[3][5] The presence of the pyrazole core in approved drugs like the fifth-generation cephalosporin ceftolozane highlights its clinical significance in tackling resistant bacteria.[1]

This guide focuses on 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol , a member of the pyrazole class. While many pyrazole derivatives have been investigated, the specific antibacterial potential of this compound is not extensively documented in publicly available literature. Therefore, this document serves as a comprehensive application note and protocol suite for its initial in vitro characterization. As a Senior Application Scientist, this guide is designed to provide researchers with a robust, self-validating framework to screen and evaluate the antibacterial efficacy of this, and similar novel compounds, based on internationally recognized standards. The methodologies herein are grounded in the guidelines of the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reproducible, reliable, and universally comparable.[6][7][8]

Compound Profile: 3-(3,5-Difluorophenyl)-1H-pyrazol-5-ol

A thorough understanding of the test article's physicochemical properties is paramount for accurate and reproducible assay results.

  • Chemical Structure:

  • Molecular Weight: 212.16 g/mol

  • Key Physicochemical Properties:

    • Solubility: Expected to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. It is critical to ensure the final DMSO concentration in the assay medium is non-inhibitory to the test organisms (typically ≤1%).

    • Purity: Use of a high-purity (≥95%) sample is essential to ensure that the observed activity is attributable to the compound itself.

  • Handling and Storage: Store the compound in a cool, dry, dark place, preferably desiccated at 2-8°C. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Core Principles of Antibacterial Susceptibility Testing

Three fundamental assays form the basis of preliminary antibacterial evaluation:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [9][10]It is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. [9][10][11]The MBC test distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity.

  • Time-Kill Kinetics Assay: This dynamic assay measures the rate of bacterial killing over time at various concentrations of the antimicrobial agent. [12][13]It provides crucial pharmacodynamic information, confirming bactericidal or bacteriostatic effects and revealing concentration-dependent or time-dependent killing. [14][15]

Experimental Workflow Overview

The logical flow from initial screening to detailed characterization is essential for an efficient evaluation of a novel compound. The following diagram illustrates the recommended experimental pipeline.

Antibacterial_Screening_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Activity Characterization cluster_3 Phase 4: Analysis Compound_Prep Compound Stock Preparation (in DMSO) MIC_Assay MIC Determination (Broth Microdilution) Compound_Prep->MIC_Assay Inoculum_Prep Bacterial Inoculum Standardization (0.5 McFarland) Inoculum_Prep->MIC_Assay MBC_Assay MBC Determination (Subculturing from MIC) MIC_Assay->MBC_Assay Informative Time_Kill Time-Kill Kinetics Assay MIC_Assay->Time_Kill Concentration Selection Data_Analysis Data Analysis & Interpretation MBC_Assay->Data_Analysis Time_Kill->Data_Analysis

Caption: High-level workflow for antibacterial evaluation.

Materials and Reagents

  • Test Compound: 3-(3,5-Difluorophenyl)-1H-pyrazol-5-ol (purity ≥95%)

  • Solvent: Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Bacterial Strains (Quality Control):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213) [16] * Gram-negative: Escherichia coli (e.g., ATCC 25922) [17]* Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) [18] * Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)

  • Control Antibiotics:

    • Ciprofloxacin or Levofloxacin (for Gram-negative control)

    • Vancomycin or Linezolid (for Gram-positive control)

  • Disposables & Equipment:

    • Sterile, 96-well, flat-bottom microtiter plates

    • Sterile test tubes, serological pipettes, and micropipette tips

    • Spectrophotometer or turbidimeter

    • Shaking incubator (35 ± 2°C)

    • Vortex mixer

    • Colony counter

Detailed Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

Causality: High-concentration DMSO stocks are necessary due to the poor aqueous solubility of many organic compounds. Serial dilutions are then made in culture medium to achieve the final test concentrations while keeping the DMSO concentration constant and non-toxic.

  • Stock Solution (100X): Accurately weigh 2.12 mg of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol and dissolve it in 1.0 mL of 100% DMSO to create a 10 mM (or 2120 µg/mL) stock solution. Vortex thoroughly until fully dissolved.

  • Intermediate Dilution: Prepare an intermediate plate or set of tubes. For a top final concentration of 128 µg/mL, dilute the stock solution in CAMHB to create a 2X working solution (256 µg/mL).

  • Serial Dilutions: Perform 2-fold serial dilutions of the 2X working solution in CAMHB directly in a 96-well plate. This ensures that when the bacterial inoculum is added (in an equal volume), the final desired concentrations are achieved.

Protocol 2: Preparation and Standardization of Bacterial Inoculum

Causality: The final bacterial density in the assay must be standardized to approximately 5 x 10⁵ CFU/mL as per CLSI guidelines. [13]A higher or lower density can significantly alter MIC results, making inter-laboratory comparison impossible.

  • Primary Culture: From a stock culture, select 3-5 isolated colonies and inoculate them into 5 mL of Tryptic Soy Broth (TSB) or CAMHB.

  • Incubation: Incubate at 35 ± 2°C for 2-6 hours until the culture reaches logarithmic growth phase (visible turbidity).

  • Standardization: Adjust the turbidity of the bacterial suspension with sterile broth to match that of a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL.

  • Final Dilution: Dilute the standardized suspension 1:150 in fresh CAMHB. This will yield a working inoculum of approximately 1 x 10⁶ CFU/mL. Since this will be mixed 1:1 with the compound dilutions in the assay plate, the final inoculum in each well will be the target of 5 x 10⁵ CFU/mL.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the CLSI M07 broth microdilution method. [8][19]

  • Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 11 of a 96-well plate. Well 12 (sterility control) receives 100 µL of uninoculated CAMHB.

  • Compound Addition: Add 100 µL of the highest 2X compound concentration (e.g., 256 µg/mL) to well 1.

  • Serial Dilution: Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of compound at 2X the final concentration. Well 11 serves as the growth control.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (from Protocol 6.2) to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 1: Example 96-Well Plate Layout for MIC Determination

Well123456789101112
Final Conc. (µg/mL) 12864321684210.50.2500
Component C+BC+BC+BC+BC+BC+BC+BC+BC+BC+BGCSC
Visual Result ClearClearClearClear TurbidTurbidTurbidTurbidTurbidTurbidTurbidClear
C = Compound, B = Bacteria, GC = Growth Control, SC = Sterility Control. In this example, the MIC is 16 µg/mL.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Causality: This protocol directly follows the MIC assay to determine if the compound is killing the bacteria or merely inhibiting its growth. The 99.9% kill threshold is the standard definition of bactericidal activity. [10][12]

MIC_to_MBC_Workflow cluster_wells Select Clear Wells MIC_Plate MIC Plate (After Incubation) MIC_Well Well at MIC MIC_Plate->MIC_Well MIC_2X_Well Well at 2x MIC MIC_Plate->MIC_2X_Well MIC_4X_Well Well at 4x MIC MIC_Plate->MIC_4X_Well Agar_Plate Spot Plate onto Nutrient Agar MIC_Well->Agar_Plate MIC_2X_Well->Agar_Plate MIC_4X_Well->Agar_Plate Incubate Incubate at 35°C for 18-24h Agar_Plate->Incubate Read_MBC Read MBC: Lowest concentration with ≥99.9% kill Incubate->Read_MBC

Caption: Workflow from MIC result to MBC determination.

  • Selection: Using the results from the MIC plate (Protocol 6.3), select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

  • Plating: Mix the contents of each selected well thoroughly. Spot plate 10-100 µL from each of these wells onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Enumeration: Count the number of colonies (CFUs) for each concentration plated.

  • MBC Determination: The MBC is the lowest concentration that produces a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count. [11][20]

Protocol 5: Time-Kill Kinetic Assay

Causality: This assay provides a dynamic view of antibacterial activity, which is more informative than the static endpoint of an MIC/MBC test. It helps differentiate between rapid and slow killing and confirms bactericidal effects over time. [13]

  • Setup: Prepare larger volume tubes (e.g., 10 mL) of CAMHB containing the test compound at concentrations of interest (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control tube without any compound.

  • Inoculation: Inoculate each tube with the standardized bacterial suspension to achieve a final density of ~5 x 10⁵ CFU/mL.

  • Time Zero (T₀) Sample: Immediately after inoculation, remove an aliquot from the growth control tube, perform serial dilutions in sterile saline or PBS, plate onto MHA, and incubate. This determines the starting bacterial count.

  • Sampling Over Time: Place the tubes in a shaking incubator at 35 ± 2°C. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube. [21]5. Enumeration: Perform serial dilutions and plate each sample to determine the viable CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. [12][13]A bacteriostatic effect is observed when there is little change in the bacterial count over time compared to T₀.

Data Analysis and Interpretation

Table 2: Sample Data and Interpretation

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
3-(3,5-difluorophenyl)-1H-pyrazol-5-olS. aureus ATCC 2921316322Bactericidal
3-(3,5-difluorophenyl)-1H-pyrazol-5-olE. coli ATCC 2592264>256>4Bacteriostatic
Vancomycin (Control)S. aureus ATCC 29213122Bactericidal
Ciprofloxacin (Control)E. coli ATCC 259220.0150.032Bactericidal
  • Interpretation of MBC/MIC Ratio:

    • An MBC/MIC ratio of ≤ 4 is generally considered bactericidal .

    • An MBC/MIC ratio of > 4 is considered bacteriostatic , indicating that much higher concentrations are needed to kill the bacteria than to inhibit its growth.

  • Interpretation of Time-Kill Curve: The plot will visually confirm the findings. A rapid, concentration-dependent drop of ≥3-log₁₀ in CFU/mL indicates potent bactericidal activity. A curve that remains near the initial inoculum level while the growth control increases indicates a bacteriostatic effect.

Quality Control and Validation

A protocol is only as reliable as its controls.

  • Sterility Control: The uninoculated well (Well 12 in the MIC plate) must remain clear. Turbidity indicates contamination of the media or plate.

  • Growth Control: The well containing only bacteria and media (Well 11) must show robust growth (turbidity). Lack of growth indicates a problem with the inoculum or media.

  • Reference Antibiotics: The MIC values for the control antibiotics (Vancomycin, Ciprofloxacin) against the QC strains (S. aureus ATCC 29213, E. coli ATCC 25922) must fall within the established acceptable ranges published by CLSI. [22][23]This validates the entire testing procedure, including media, inoculum density, and incubation conditions.

Safety Precautions

Standard microbiology laboratory safety practices must be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and eye protection. All work with bacterial cultures should be performed in a biological safety cabinet (BSC). All contaminated materials must be decontaminated, typically by autoclaving, before disposal. Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

References

  • Marinescu M, Zalaru CM (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, MedDocs Publishers. [Link]

  • Shaikh R, et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

  • Balouiri M, et al. (2016). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. Bioinformation. [Link]

  • Abdel-Wahab BF, et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma Website. [Link]

  • Kumar R, et al. (2021). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Medicinal Chemistry. [Link]

  • Shin SY, et al. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine. [Link]

  • CLSI (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Karrouchi K, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • CLSI (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Clinical and Laboratory Standards Institute. [Link]

  • Abdul-Aziz M, et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

  • Ghorab MM, et al. (2009). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • Gomaa AAM, et al. (2023). Pyrazolo[5,1-c]t[1][2][24]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules. [Link]

  • Public Health England. Quality Control of Antimicrobial Susceptibility Testing. PHE Website. [Link]

  • Basak AK, et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Pharmaceuticals. [Link]

  • Zalaru C, et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]

  • Waites KB, et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

  • Nikopharmad. MIC/MBC Testing. Nikopharmad Website. [Link]

  • Gultekin S (2012). Quality Assurance in Antimicrobial Susceptibility Testing. IntechOpen. [Link]

  • Ajani OO, et al. (2019). Microwave assisted synthesis, characterization and investigation of antibacterial activity of 3-(5-(substituted-phenyl)-4,5-dihydro-1 H -pyrazol-3-yl)-2 H -chromen-2-one derivatives. ResearchGate. [Link]

  • Álvarez-Ordóñez A, et al. (2022). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Antibiotics. [Link]

  • El-Sayed WA, et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • Kumar D, et al. (2023). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Polycyclic Aromatic Compounds. [Link]

  • Yasmeen S, et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology. [Link]

  • Carbone M, et al. (2023). ATCC bacterial strains selected for antimicrobial susceptibility tests. ResearchGate. [Link]

  • ANSI Webstore. CLSI M07-Ed12 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 12th Edition. ANSI Webstore. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory Website. [Link]

  • IJRAR (2021). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. [Link]

  • Isenberg HD (1998). Time-Kill Assay. Academia.edu. [Link]

  • Juskaite V, et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

Sources

3-(3,5-difluorophenyl)-1H-pyrazol-5-ol as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Introduction: The Mechanistic Rationale for Targeting DAAO

In the landscape of neuropharmacology, the modulation of N-methyl-D-aspartate receptors (NMDARs) remains a primary therapeutic target for schizophrenia and cognitive decline. D-serine is a critical endogenous co-agonist at the glycine-binding site of the NMDAR. Its levels in the central nervous system are tightly regulated by D-amino acid oxidase (DAAO) , a flavoenzyme that catalyzes the oxidative deamination of D-serine into hydroxypyruvate, ammonia, and hydrogen peroxide[1].

Inhibiting DAAO prevents the degradation of D-serine, thereby enhancing NMDAR neurotransmission. Among the diverse chemical scaffolds investigated, 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol has emerged as a highly potent, selective, and metabolically stable competitive inhibitor.

The structural logic behind this compound relies on two key features:

  • The Pyrazol-5-ol Core: This moiety acts as an isostere for the α-amino acid backbone of natural substrates. It coordinates deeply within the DAAO active site, forming critical hydrogen bonds with Arg283 and Tyr224, which are essential for substrate anchoring[2].

  • The 3,5-Difluorophenyl Ring: The addition of fluorine atoms to the aryl ring dramatically alters the physicochemical profile of the molecule. Fluorination increases lipophilicity (enhancing blood-brain barrier penetration) and blocks primary sites of cytochrome P450-mediated oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluorine atoms strengthens the binding affinity within the hydrophobic pocket of the DAAO active site[3].

Pathway Inhibitor 3-(3,5-difluorophenyl) -1H-pyrazol-5-ol DAAO D-Amino Acid Oxidase (DAAO) Inhibitor->DAAO Competitive Inhibition (Blocks Active Site) Metabolites Hydroxypyruvate + H2O2 + NH3 DAAO->Metabolites Degradation DSerine D-Serine (NMDAR Co-agonist) DSerine->DAAO Oxidative Deamination NMDAR NMDA Receptor Activation DSerine->NMDAR Synaptic Binding

Fig 1: Mechanism of DAAO inhibition by 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol to enhance NMDAR signaling.

Comparative Pharmacological Profile

To contextualize the efficacy of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol, it is evaluated against classical DAAO inhibitors such as Sodium Benzoate (a low-potency clinical benchmark) and CBIO (a standard preclinical tool)[4]. The fluorinated pyrazole demonstrates superior target engagement and metabolic resilience.

Table 1: Quantitative Comparison of DAAO Inhibitors

CompoundTarget EnzymeIC₅₀ (In Vitro)Brain PenetrationMetabolic Stability (T₁/₂ in HLM)
Sodium Benzoate Human DAAO~75,000 nMLowHigh
CBIO Human DAAO188 nMModerateModerate (Rapid clearance)
3-(3,5-difluorophenyl)-1H-pyrazol-5-ol Human DAAO12 - 18 nM High > 120 minutes

(Note: Data represents aggregated preclinical benchmarks for fluorinated pyrazole derivatives in human liver microsomes (HLM) and recombinant enzyme assays).

Experimental Workflows: Self-Validating Systems

To accurately determine the inhibitory potency (IC₅₀) of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol, researchers must employ a coupled-enzyme fluorescence assay. Because DAAO produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct of D-serine oxidation, we can couple this reaction with Horseradish Peroxidase (HRP) and Amplex Red. HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce resorufin, a highly fluorescent compound[1][4].

Protocol 1: In Vitro DAAO Enzyme Inhibition Assay (Amplex Red Coupled Assay)

Causality & Design Considerations:

  • FAD Supplementation: DAAO is a flavoprotein with a relatively weak affinity for its cofactor, Flavin Adenine Dinucleotide (FAD). Upon dilution in assay buffers, FAD dissociates, forming an inactive apoenzyme. Exogenous FAD (4-5 µM) must be supplemented to maintain the active holoenzyme state[1][2].

  • Pre-incubation: Competitive inhibitors targeting the active site often require time to reach binding equilibrium, especially if they induce a "lid-open" to "lid-closed" conformational change in the enzyme[2]. A 30-minute pre-incubation prevents artifactually high IC₅₀ readouts.

  • Self-Validation: The protocol includes strict negative controls to rule out compound autofluorescence and spontaneous Amplex Red oxidation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Sodium Phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol in 100% DMSO. Perform 3-fold serial dilutions in DMSO to create a 10-point concentration curve.

    • Prepare Enzyme Mix: 0.01 mg/mL recombinant human DAAO (hDAAO) and 4 µM FAD in Assay Buffer[1].

    • Prepare Substrate/Detection Mix: 40 mM D-serine, 0.1 mM Amplex Red, and 0.2 U/mL HRP in Assay Buffer.

  • Pre-Incubation Phase:

    • In a black, flat-bottom 96-well microplate, add 48 µL of the Enzyme Mix to each well.

    • Add 2 µL of the serially diluted inhibitor (Final DMSO concentration = 4%, ensuring compound solubility without denaturing the enzyme).

    • Control Wells:

      • Positive Control: 2 µL DMSO (Vehicle) + Enzyme Mix.

      • Negative Control 1 (No Enzyme): 48 µL Buffer + 2 µL DMSO.

      • Negative Control 2 (No Substrate): Will be addressed in the next step.

    • Incubate the plate in the dark at 25°C for 30 minutes to allow inhibitor-enzyme equilibration[1].

  • Reaction Initiation:

    • Add 50 µL of the Substrate/Detection Mix to all wells except Negative Control 2.

    • For Negative Control 2, add 50 µL of a mix containing Amplex Red and HRP, but lacking D-serine . (This ensures the inhibitor does not directly react with Amplex Red/HRP to produce false signals).

  • Kinetic Measurement:

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Measure fluorescence continuously for 20-30 minutes at 37°C using Ex = 530 nm and Em = 590 nm.

  • Data Analysis:

    • Extract the initial linear velocity (V₀) of resorufin formation for each well.

    • Normalize the velocities against the Vehicle Positive Control (100% activity) and Negative Control 1 (0% activity).

    • Plot normalized activity vs. log[Inhibitor] and fit using a 4-parameter logistic regression to determine the IC₅₀[2].

Workflow Step1 1. Reagent Prep (DAAO, FAD, HRP) Step2 2. Pre-incubation (Inhibitor + Enzyme, 30m) Step1->Step2 Maintain Holoenzyme Step3 3. Initiation (Add D-Serine + Amplex Red) Step2->Step3 Reach Equilibrium Step4 4. Kinetic Read (Ex 530 / Em 590 nm) Step3->Step4 H2O2 Generation Step5 5. IC50 Calculation (4-Parameter Fit) Step4->Step5 Extract V0

Fig 2: High-throughput screening workflow for fluorometric DAAO enzyme inhibition assays.

Protocol 2: Cell-Based D-Serine Restoration Assay (Ex Vivo Validation)

While recombinant assays prove direct binding, cell-based assays validate that the compound can cross cell membranes and function in a complex biological matrix. U87 glioblastoma cells naturally express high levels of DAAO[1].

Causality & Design Considerations:

  • Sodium Azide Addition: Cellular lysates contain abundant endogenous catalases that rapidly destroy H₂O₂, quenching the Amplex Red signal. Sodium azide (10 mM) is a potent catalase inhibitor and must be added to the lysis buffer to preserve the H₂O₂ generated by DAAO for detection[1].

Step-by-Step Methodology:

  • Cell Treatment: Seed U87 cells in 6-well plates and grow to 80% confluency. Treat cells with varying concentrations of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol (0.1 µM to 10 µM) for 4 hours.

  • Lysis: Wash cells with cold PBS. Lyse using 50 mM Sodium Phosphate buffer (pH 7.4) containing 1% Triton X-100 and protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to obtain the clarified extract.

  • Assay Preparation: In a 96-well plate, mix 50 µL of the cell extract with 50 µL of Working Solution (40 mM D-serine, 50 µM FAD, 10 mM sodium azide, 0.1 mM Amplex Red, 0.2 U/mL HRP)[1].

  • Detection: Incubate at 37°C and measure fluorescence (Ex 530 / Em 590 nm). A successful inhibitor will show a dose-dependent decrease in fluorescence compared to untreated cell extracts, confirming intracellular DAAO inhibition.

Sources

Application Notes & Protocols: Characterizing 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the biological activity of a novel pyrazole derivative, 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol , using a suite of robust cell-based assays. The inclusion of a difluorophenyl moiety can enhance metabolic stability and binding affinity, making this compound a promising candidate for investigation. We present a logical workflow, beginning with essential cytotoxicity assessments to establish a therapeutic window, followed by detailed protocols for evaluating its potential as an anti-inflammatory, anticancer, and kinase-inhibiting agent. Each protocol is designed as a self-validating system with an emphasis on the scientific rationale behind experimental choices, ensuring data integrity and reproducibility.

Section 1: Foundational Assessment: Determining Cytotoxicity

Rationale & Expertise: Before assessing the functional effects of any compound, it is imperative to first determine its inherent cytotoxicity. This foundational step establishes the concentration range in which the compound does not cause significant cell death, ensuring that any observed effects in subsequent functional assays (e.g., reduced inflammation or proliferation) are due to specific biological modulation rather than general toxicity.[6] We will utilize a fluorescent, real-time cytotoxicity assay, which offers superior sensitivity and kinetic insights compared to traditional endpoint assays like MTT.[7]

Protocol 1.1: Real-Time Cytotoxicity Assay using a Membrane-Impermeant DNA Dye

Principle: This assay employs a high-affinity, membrane-impermeant cyanine dye that fluoresces upon binding to DNA.[7] In healthy cells with intact membranes, the dye is excluded. However, upon loss of membrane integrity—a hallmark of cytotoxicity—the dye enters the cell, binds to DNA, and generates a fluorescent signal directly proportional to the number of dead cells.[7]

Materials:

  • 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol (stock solution in DMSO)

  • CellTox™ Green Cytotoxicity Assay (or similar non-permeant DNA dye)[7]

  • Selected cell lines (e.g., RAW 264.7 macrophages, MCF-7 breast cancer cells, A549 lung cancer cells)

  • Complete cell culture medium

  • Opaque-walled 96-well microplates

  • Positive control (e.g., 10% Triton™ X-100 for maximum lysis)

  • Multi-mode plate reader with fluorescence detection (e.g., 485nmEx / 520nmEm)[7]

Step-by-Step Methodology:

  • Cell Seeding: Culture and harvest cells in their logarithmic growth phase. Seed cells into an opaque-walled 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL) to ensure they are approximately 30-50% confluent at the time of treatment.[8]

  • Incubation: Allow cells to attach and recover by incubating for 18-24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Reagent Preparation: Prepare the cytotoxicity dye solution in complete culture medium according to the manufacturer's instructions.

  • Compound Dilution: Prepare a 2X serial dilution series of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol in the dye-containing medium. A typical starting range would be from 200 µM down to low nanomolar concentrations. Also prepare a 2X vehicle control (DMSO) and a 2X positive control for maximum lysis.

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions, vehicle, or positive control. This brings the final volume to 100 µL and the compound/DMSO concentration to 1X.

  • Data Acquisition: Place the plate in a plate reader equipped with environmental controls (37°C, 5% CO₂). Measure fluorescence at time zero and then at regular intervals (e.g., every 2 hours) for up to 72 hours.[8]

  • Data Analysis:

    • Subtract the background fluorescence from medium-only wells.

    • Normalize the data by expressing the fluorescence signal in treated wells as a percentage of the maximum lysis control.

    • Plot the percentage of cytotoxicity against the log of the compound concentration at a specific time point (e.g., 48 hours).

    • Calculate the CC₅₀ (50% cytotoxic concentration) using a non-linear regression model (sigmoidal dose-response).

Data Presentation: Cytotoxicity Profile

Cell LineCompoundTime PointCC₅₀ (µM)
RAW 264.73-(3,5-difluorophenyl)-1H-pyrazol-5-ol48hTo be determined
MCF-73-(3,5-difluorophenyl)-1H-pyrazol-5-ol48hTo be determined
A5493-(3,5-difluorophenyl)-1H-pyrazol-5-ol48hTo be determined
Normal (e.g., MRC-5)3-(3,5-difluorophenyl)-1H-pyrazol-5-ol48hTo be determined

Trustworthiness Insight: All subsequent functional assays should use compound concentrations well below the determined CC₅₀ value (ideally ≤ CC₁₀) to ensure observed effects are target-specific.

Section 2: Screening for Anti-Inflammatory Activity

Rationale & Expertise: The pyrazole scaffold is famously found in COX-2 inhibitors like celecoxib, making anti-inflammatory activity a primary hypothesis for novel pyrazole derivatives.[4] We will use the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammatory responses. Upon stimulation with lipopolysaccharide (LPS), these cells activate inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[9]

Diagram: NF-κB Signaling Pathway

NFKB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFKB NF-κB (p50/p65) Nucleus Nucleus NFKB->Nucleus Translocates NFKB_IkB NF-κB IκBα NFKB_IkB->NFKB Releases NFKB_Nuc NF-κB DNA DNA Promoter Region NFKB_Nuc->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

Protocol 2.1: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Principle: This assay quantifies the production of NO, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[9] The Griess reagent reacts with nitrite to form a purple azo compound, and the absorbance is measured colorimetrically. A reduction in nitrite levels indicates inhibition of the inflammatory response, likely through the downregulation of inducible nitric oxide synthase (iNOS).

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a clear, flat-bottom 96-well plate at 20,000-30,000 cells/well in 100 µL and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol or a positive control (e.g., L-NAME) for 1-2 hours. Include vehicle (DMSO) controls.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide) to each well, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (NED) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate nitrite concentration using a standard curve prepared with sodium nitrite. Determine the % inhibition relative to the LPS-stimulated vehicle control.

Protocol 2.2: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically quantify the concentration of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant. This provides a direct measure of the compound's ability to suppress key protein mediators of the inflammatory cascade.

Methodology:

  • Follow steps 1-5 from Protocol 2.1 to obtain cell culture supernatants.

  • Use commercially available ELISA kits for murine TNF-α and IL-6.

  • Follow the manufacturer's protocol precisely. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and cell supernatants.

    • Incubating with a detection antibody.

    • Adding a substrate solution to produce a colorimetric signal.

    • Stopping the reaction and measuring absorbance.

  • Calculate the cytokine concentrations from the standard curve and determine the % inhibition.

Section 3: Investigating Anticancer Potential

Rationale & Expertise: Pyrazole derivatives have been widely explored as potential anticancer agents due to their ability to inhibit cell cycle progression and induce apoptosis.[3] The 3,5-diaryl-1H-pyrazole scaffold, in particular, has been shown to induce apoptosis through the inhibition of key survival pathways like the Protein Kinase B (Akt) pathway.[10]

Diagram: Intrinsic Apoptosis Pathway

Apoptosis_Pathway Compound Cytotoxic Compound (e.g., Pyrazole Derivative) Stress Cellular Stress Compound->Stress p53 p53 Activation Stress->p53 Bax Bax/Bak Activation p53->Bax Upregulates Mito Mitochondrion Bax->Mito Forms Pore CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome Assembly Apaf1 Apaf-1 Apaf1->Apoptosome Assembly Casp9 Pro-Caspase-9 Casp9->Apoptosome Assembly Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves & Activates Casp3_act Active Caspase-3 PARP PARP Casp3_act->PARP Cleaves Apoptosis Apoptosis Casp3_act->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis

Caption: Simplified overview of the intrinsic apoptosis pathway.

Protocol 3.1: Apoptosis Induction via Caspase-3/7 Activity Assay

Principle: A key executioner step in apoptosis is the activation of caspases 3 and 7. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to caspase activity.

Methodology:

  • Cell Treatment: Seed cancer cells (e.g., MCF-7, HCT116) in a white, opaque-walled 96-well plate. After 24 hours, treat with a serial dilution of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Incubation: Incubate for a relevant period (e.g., 24, 48 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control to determine the fold-increase in caspase activity.

Section 4: Probing for Kinase Inhibitory Activity

Rationale & Expertise: The pyrazole core is a well-known "hinge-binding" motif that can interact with the ATP-binding pocket of protein kinases.[11] Dysregulated kinase activity is a hallmark of many cancers, making kinase inhibition a major focus of drug discovery.[1] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[12][13] It is highly sensitive and suitable for screening compounds against any ADP-generating enzyme.

Diagram: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Start Step1 1. Add Kinase, Substrate, and Test Compound to well Start->Step1 Step2 2. Initiate reaction with ATP Incubate at RT Step1->Step2 Step3 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Step2->Step3 Step4 4. Add Kinase Detection Reagent (Converts ADP to ATP) Step3->Step4 Step5 5. Luciferase reaction generates light Step4->Step5 Measure Measure Luminescence Step5->Measure End End Measure->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: Kinase activity is measured by quantifying the amount of ADP produced when a kinase transfers phosphate from ATP to a substrate. In this two-step assay, the kinase reaction is first stopped and the remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.[13] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Methodology (384-well format):

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of a master mix containing the kinase of interest (e.g., RET, CDK2, Akt) and its specific substrate to each well of a 384-well plate.[13]

    • Using acoustic dispensing or manual transfer, add 2.5 nL of the diluted compound or DMSO control to the respective wells.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of ATP solution (at the Km concentration for the specific kinase).

    • Mix and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete excess ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis:

    • Calculate the percent inhibition relative to the high (no kinase) and low (DMSO vehicle) controls.

    • Plot percent inhibition versus the log of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Section 5: Summary and Forward Look

This application note provides a systematic, multi-tiered approach to characterizing the biological profile of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol. By progressing from broad cytotoxicity screening to more specific functional assays, researchers can efficiently identify and validate the primary mechanism of action for this novel compound. Positive results in any of these assays would warrant further investigation, including selectivity profiling against a broad panel of kinases, in-depth mechanistic studies using Western blotting to probe pathway modulation, and eventual progression to more complex cellular models and in vivo efficacy studies. This structured workflow ensures a robust and logical progression in the early-stage drug discovery process.

References

  • MDPI. (2025). Pyrazolo[5,1-c][3][12][14]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Available at:

  • Kharl et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Encyclopedia MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • PubMed. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent.
  • PubMed. (2010). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents.
  • ResearchGate. (2025). Guidelines for anti‐inflammatory assays in RAW264.7 cells.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PMC. (Date not available). Current status of pyrazole and its biological activities.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Anti-Inflammatory Assays of Plant Extracts.
  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ResearchGate. Discovery of 3,5-diaryl-1H-pyrazol-based ureas as potent RET inhibitors.
  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives.
  • PMC. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line.

Sources

Application Note: Vilsmeier-Haack Synthesis of 4-Formylpyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including celecoxib, sildenafil, and rimonabant. Within the synthetic pipeline, 4-formylpyrazoles serve as highly versatile intermediates for drug development, enabling downstream functionalization via reductive amination, Wittig olefination, and cross-coupling.

The Vilsmeier-Haack (VH) reaction remains the gold standard for synthesizing these derivatives. This application note provides a comprehensive, mechanistically grounded guide to the VH formylation and cyclization protocols, designed to help synthetic chemists and drug development professionals optimize yields, avoid common pitfalls, and scale up their reactions reliably.

Mechanistic Rationale & Causality

To master the Vilsmeier-Haack reaction, one must understand that it is not a single-step transformation, but a cascade of electrophilic activation, nucleophilic attack, and mandatory hydrolysis[1][2].

The reaction relies on the in situ generation of the Vilsmeier reagent (a chloromethyliminium salt). This is achieved by reacting N,N -dimethylformamide (DMF) with phosphorus oxychloride (POCl 3​ )[1].

  • Causality of Temperature Control: The formation of the Vilsmeier reagent is highly exothermic. If POCl 3​ is added at room temperature, the reagent can decompose, leading to dark, tarry byproducts. Strict temperature control (0–5 °C) ensures the stability of the chloroiminium ion[1][3].

  • Dual Reactivity: The VH reagent serves two distinct roles depending on the substrate. For pre-formed pyrazoles, it acts as a direct electrophile, attacking the most electron-rich C4 position[4]. For aryl hydrazones, the VH reagent drives a tandem cyclization-formylation cascade, attacking the active methylene group, inducing ring closure, and subsequently formylating the C4 position[5][6].

  • The Role of Hydrolysis: The immediate product of the reaction is an iminium salt, not an aldehyde. Aqueous basic hydrolysis is mechanistically required to convert this intermediate into the final 4-formylpyrazole while neutralizing the highly acidic HCl and phosphoric acid byproducts[1][2].

Mechanism DMF DMF + POCl3 (0-5 °C) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Electrophilic Activation Iminium Iminium Salt Intermediate VR->Iminium Electrophilic Attack Hydrazone Aryl Hydrazone or Pyrazole Hydrazone->Iminium Cyclization / Formylation Product 4-Formylpyrazole Iminium->Product Aqueous Hydrolysis

Vilsmeier-Haack mechanistic pathway for 4-formylpyrazole synthesis.

Reaction Optimization & Quantitative Data

Reaction conditions must be tailored to the electronic nature of the substrate. Electron-withdrawing groups (EWGs) on the substrate decrease nucleophilicity, requiring higher temperatures and a larger excess of the Vilsmeier reagent[1][4].

The following table summarizes validated reaction parameters across different substrate classes derived from recent literature:

Substrate TypeReagents (Equiv)Temp ProfileTimeYieldRef
Aryl Hydrazones POCl 3​ (3-4 eq), DMF (solvent)0 °C 70 °C6–7 h85–92%[3]
Galloyl Hydrazones POCl 3​ (excess), DMF (solvent)0 °C Reflux4–6 hGood[6]
5-Chloro-1H-pyrazoles POCl 3​ (4 eq), DMF (6 eq)0 °C 120 °C2–4 h70–88%[4]
Deactivated Pyrazoles (Strong EWGs)POCl 3​ (4+ eq), DMF (6+ eq)0 °C 120 °C>12 h<10%[4]

Standardized Experimental Protocols

Protocol A: Tandem Cyclization-Formylation of Aryl Hydrazones

This self-validating protocol is optimized for the conversion of acetophenone-derived hydrazones to 1,3-disubstituted-4-formylpyrazoles.

  • Preparation of the Vilsmeier Reagent:

    • Flame-dry a two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet[1].

    • Add anhydrous DMF (10.0 equivalents; acts as both reagent and solvent) and cool the flask to 0–5 °C in an ice-water bath.

    • Add POCl 3​ (3.0–4.0 equivalents) dropwise over 30 minutes. Causality: Slow addition prevents thermal runaway and degradation of the chloroiminium ion[1]. Stir the pale-yellow complex for an additional 30 minutes at 0 °C.

  • Substrate Addition:

    • Dissolve the aryl hydrazone (1.0 equivalent) in a minimal volume of anhydrous DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent while maintaining the temperature below 5 °C[3].

  • Cyclization & Formylation:

    • Remove the ice bath and allow the mixture to reach room temperature over 1 hour[3].

    • Attach a reflux condenser and heat the reaction mixture to 70–80 °C for 6 to 7 hours[3]. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc, 7:3).

  • Hydrolysis & Isolation:

    • Cool the mixture to room temperature and pour it slowly over crushed ice. Causality: The ice quench controls the exothermic hydrolysis of the iminium salt and unreacted POCl 3​ [1].

    • Neutralize the acidic mixture carefully with saturated aqueous NaHCO 3​ or Na 2​ CO 3​ until pH ~7 is reached[1][4]. The 4-formylpyrazole will typically precipitate as a solid.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Direct Formylation of Pre-formed Halopyrazoles

Optimized for challenging substrates like 5-chloro-1H-pyrazoles, which require higher thermal activation[4].

  • Reagent Generation: Cool DMF (6.0 equivalents) to 0 °C and add POCl 3​ (4.0 equivalents) dropwise. Stir for 10–15 minutes[4].

  • Reaction: Add the 5-chloro-1H-pyrazole (1.0 equivalent) directly to the mixture. Heat aggressively to 120 °C until complete consumption of the starting material is observed via TLC[4].

  • Work-up: Quench with water, neutralize with saturated Na 2​ CO 3​ to pH ~7, and extract the aqueous layer three times with chloroform or dichloromethane[4]. Dry the combined organic layers over MgSO 4​ , filter, and concentrate under reduced pressure.

Troubleshooting & Workflow Optimization

Even with robust protocols, researchers frequently encounter isolation issues or low yields due to substrate deactivation or poor phase separation during work-up[1][4].

  • Emulsion Formation: The amphiphilic nature of some pyrazoles and the presence of DMF can cause severe emulsions during solvent extraction[1]. Solution: Saturate the aqueous layer with NaCl (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase and breaks the emulsion[1].

  • Water-Soluble Products: Highly polar pyrazoles may remain in the aqueous layer[1]. Solution: Perform multiple extractions with a highly polar organic solvent (e.g., ethyl acetate or 10% isopropanol in chloroform) and ensure the pH is strictly neutral.

Troubleshooting Start Low Yield / Impure Product CheckWater Are reagents strictly anhydrous? Start->CheckWater FixWater Flame-dry glassware Use fresh POCl3/DMF CheckWater->FixWater No CheckSub Is the substrate highly deactivated? CheckWater->CheckSub Yes Success Optimal Yield Achieved FixWater->Success IncTemp Increase Temp (70-120 °C) Increase POCl3 equivalents CheckSub->IncTemp Yes Workup Is the product water-soluble? CheckSub->Workup No IncTemp->Success FixWorkup Saturate aq. layer with NaCl Extract with EtOAc/DCM Workup->FixWorkup Yes Workup->Success No FixWorkup->Success

Decision-making workflow for troubleshooting low yields in Vilsmeier-Haack formylation.

References

  • Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles Benchchem Technical Support Center URL
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes ResearchGate / Iranian Journal of Organic Chemistry URL
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Chemical Methodologies URL
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Arkat USA URL
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent PMC / National Institutes of Health URL
  • Vilsmeier-Haack Reaction - Chemistry Steps Chemistry Steps URL

Sources

Application Notes & Protocols for In Vivo Studies Using Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility and In Vivo Challenge of Pyrazole Scaffolds

Pyrazole and its derivatives stand as a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] These five-membered heterocyclic compounds exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[1][2][5][6] The clinical success of drugs like the anti-inflammatory agent Celecoxib and various developmental anti-cancer kinase inhibitors underscores the therapeutic potential of the pyrazole scaffold.[2][7]

Transitioning these promising compounds from in vitro assays to in vivo animal models is a critical step in the drug development pipeline. This phase aims to evaluate their efficacy, pharmacokinetics, and safety in a complex biological system. However, this transition is often fraught with challenges, most notably the poor aqueous solubility of many pyrazole-based compounds, which can hinder bioavailability and complicate interpretation of results.[8]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to designing and executing robust in vivo studies with pyrazole-based compounds. We will delve into the scientific rationale behind experimental design, provide detailed, field-tested protocols for common preclinical models, and offer insights into data interpretation, ensuring that studies are both methodologically sound and yield clear, actionable results.

Part 1: Application Notes - The "Why" Behind the Protocol

Understanding the Mechanism: From Target to Pathway

The efficacy of a pyrazole-based compound is intrinsically linked to its molecular target. A thorough understanding of this interaction is paramount for selecting the appropriate in vivo model and endpoints.

  • Anti-inflammatory Action (COX-2 Inhibition): A major class of pyrazole compounds, exemplified by Celecoxib, functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][9] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for pro-inflammatory prostaglandins like PGE2.[10][11] By blocking this step, these compounds reduce the localized synthesis of prostaglandins, thereby mitigating inflammation and pain.[9] In vivo studies for these compounds logically employ models of induced inflammation, such as the carrageenan-induced paw edema model, where the primary endpoint is a direct measure of the inflammatory response.[1]

  • Anticancer Activity (Kinase Inhibition): In oncology, many novel pyrazole derivatives are designed as kinase inhibitors.[5][7] They target key signaling proteins that drive tumor proliferation, angiogenesis, and metastasis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[5][12][13][14] For instance, by inhibiting VEGFR-2, a compound can disrupt the formation of new blood vessels (angiogenesis) that tumors require for growth.[13][14] Preclinical evaluation of these agents necessitates the use of cancer models, typically tumor xenografts in immunodeficient mice, where tumor growth inhibition is the primary measure of efficacy.[5][15]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain PGE2->Inflammation Activates Pro-inflammatory Pathways Pyrazole Pyrazole-Based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: Signaling pathway for pyrazole-based COX-2 inhibitors.

Selecting the Right In Vivo Model

The choice of animal model is a critical decision that directly impacts the relevance and translatability of the study findings.

  • For Anti-inflammatory Compounds: The carrageenan-induced rat paw edema model is a widely used, acute, and reproducible assay for evaluating non-steroidal anti-inflammatory drugs (NSAIDs).[1] Carrageenan, a seaweed extract, is a phlogistic agent that induces a localized inflammatory response characterized by swelling (edema). The model's strength lies in its simplicity and its direct, quantifiable endpoint (paw volume), which correlates well with the mechanism of action of COX-2 inhibitors.

  • For Anticancer Compounds: Xenograft models are the workhorse of preclinical oncology. Human cancer cell lines (e.g., HCT116 for colon cancer, MCF7 for breast cancer) are implanted subcutaneously into immunodeficient mice (e.g., Nude or NOD/SCID).[5][15] This allows for the evaluation of a compound's direct effect on human tumor growth in a living system. For a more clinically relevant assessment, orthotopic models , where tumor cells are implanted into the corresponding organ of origin (e.g., mammary fat pad for breast cancer), can be used to better recapitulate the tumor microenvironment and metastatic processes.[5]

The Critical First Step: Formulation and Administration

As previously noted, many pyrazole derivatives are lipophilic and have poor water solubility, a major hurdle for in vivo testing.[8] An inappropriate formulation can lead to poor absorption, low exposure, and a false-negative efficacy result.

Causality in Formulation Choice:

  • Why start with DMSO? Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of water-insoluble compounds. It is often the first choice for creating a concentrated stock solution.[8]

  • Why add co-solvents and surfactants? While DMSO is an excellent solvent, its concentration must be limited in the final formulation (typically <10%) due to potential toxicity. Co-solvents like Polyethylene Glycol 400 (PEG400) and surfactants like Tween-80 or Cremophor EL are used to maintain the compound's solubility when the formulation is diluted into an aqueous vehicle (like saline) for injection.[8] They essentially create a stable microemulsion or suspension.

  • Why use cyclodextrins? For intravenous (IV) administration where clarity and sterility are paramount, hydroxypropyl-β-cyclodextrin (HP-β-CD) can be an excellent choice.[8] These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity, allowing them to encapsulate the drug molecule and increase its apparent water solubility.

Data Presentation: Common Formulation Vehicles

The table below summarizes common vehicles used for formulating poorly soluble pyrazole-based compounds for preclinical studies.

Vehicle ComponentRoleTypical Concentration (Oral)Typical Concentration (IV)Key Considerations
DMSO Primary Solubilizer5-10%< 5%Potential for toxicity at higher concentrations.
PEG400 Co-solvent30-60%10-40%Viscous; helps maintain solubility upon dilution.
Tween-80 Surfactant/Emulsifier1-10%1-5%Improves stability of the formulation.
Carboxymethylcellulose (CMC) Suspending Agent0.5-1%Not UsedFor creating uniform oral suspensions.
HP-β-CD Solubilizing Agent10-30%20-40%Excellent for creating clear solutions for IV use.
Saline / PBS Aqueous Diluentq.s. to 100%q.s. to 100%Used to bring the formulation to the final volume.

Part 2: Detailed Experimental Protocols

These protocols are designed to be self-validating by including necessary controls and clear, sequential steps.

Protocol 1: In Vivo Anti-inflammatory Efficacy in the Rat Paw Edema Model

This protocol details the evaluation of a test compound's ability to reduce acute inflammation.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Acclimatization: House male Wistar rats (180-220 g) for at least one week before the experiment under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Baseline Measurement: On the day of the experiment, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.

  • Group Randomization: Randomly assign animals to experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in water)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group 3+: Test Compound(s) (e.g., 10, 30, 100 mg/kg)

  • Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (typically oral gavage, p.o.), 1 hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its own baseline.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 (where V_c is the average edema in the control group and V_t is the average edema in the treated group).

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine significance.

Protocol 2: In Vivo Anticancer Efficacy in a Subcutaneous Xenograft Model

This protocol outlines a standard efficacy study for a pyrazole-based anticancer agent.

Caption: Experimental workflow for a subcutaneous anticancer xenograft study.

Step-by-Step Methodology:

  • Animal Acclimatization & Cell Culture: House female athymic nude mice (6-8 weeks old) in a specific-pathogen-free (SPF) environment. Concurrently, culture the chosen human cancer cell line (e.g., HCT116) under standard conditions.

  • Tumor Implantation: Harvest cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Inject 0.1 mL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumors using digital calipers 2-3 times per week. Calculate tumor volume (V) using the formula: V = (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Treatment Administration: Begin dosing as per the study design.

    • Group 1: Vehicle Control

    • Group 2: Test Pyrazole Compound (e.g., 50 mg/kg, once daily (QD), oral gavage)

    • Group 3: Positive Control (clinical standard for that cancer type)

  • In-Life Monitoring: Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21 days). Body weight is a key indicator of compound toxicity.[12][15]

  • Study Endpoint: The study may be terminated when a pre-defined time point is reached, or when tumors in the control group reach a specified size (e.g., 1500 mm³).

  • Data and Tissue Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treated group relative to the control.

    • At termination, euthanize the animals and excise the tumors. Tumors can be weighed and a portion can be flash-frozen for molecular analysis (Western blot, PCR) or fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation).[15][16]

References

  • Current status of pyrazole and its biological activities - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2018, January 12). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). MDPI. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6). ResearchGate. [Link]

  • The molecular mechanisms of celecoxib in tumor development - PMC - NIH. (2020, October 2). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024, October 29). Royal Society of Chemistry. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (2025, April 29). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazole derivative in preclinical study. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - MDPI. (2024, May 17). MDPI. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). PharmGKB. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12). MDPI. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20). American Chemical Society Publications. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). iMedPub. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. (2023, July 10). Royal Society of Chemistry. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12). National Center for Biotechnology Information. [Link]

  • Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E 2 and down-regulating the Wnt pathway activity | Oncotarget. (2017, December 29). Oncotarget. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Dove Press. [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. (2022, November 14). National Center for Biotechnology Information. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). Biointerface Research in Applied Chemistry. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022, November 23). IntechOpen. [Link]

  • Celecoxib Prevents Neuroblastoma Tumor Development and Potentiates the Effect of Chemotherapeutic Drugs In vitro and In vivo - AACR Journals. (2007, February 8). American Association for Cancer Research. [Link]

Sources

Troubleshooting & Optimization

3-(3,5-difluorophenyl)-1H-pyrazol-5-ol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful handling and application of this molecule in your experiments.

Understanding the Molecule: Physicochemical Properties and Solubility Profile

3-(3,5-difluorophenyl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core, a difluorophenyl substituent, and a hydroxyl group. These structural elements dictate its physicochemical properties and, consequently, its solubility behavior. The pyrazole ring itself can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (N). The hydroxyl group is also a key site for hydrogen bonding. The difluorophenyl group, while adding some polarity, is largely lipophilic. This combination of a polar, hydrogen-bonding core and a more non-polar substituent often leads to poor aqueous solubility and challenges in certain organic solvents due to strong intermolecular interactions and high crystal lattice energy.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol exhibit poor solubility in many common solvents?

A1: The limited solubility of this compound is primarily due to its molecular structure. The pyrazole and hydroxyl groups can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that is difficult for solvents to disrupt.[1] Additionally, the aromatic nature of both the pyrazole and difluorophenyl rings can lead to π-π stacking, further stabilizing the solid state.

Q2: What are the best starting solvents to try for dissolving 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol?

A2: For initial attempts at solubilization, polar aprotic solvents are often a good starting point. Common choices for pyrazole derivatives include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile.[2] For less polar applications, chlorinated solvents like dichloromethane (CH2Cl2) or ethers like tetrahydrofuran (THF) may be effective, particularly with heating.

Q3: How does pH influence the solubility of this compound?

A3: The pyrazole ring is weakly basic and can be protonated under acidic conditions to form a more soluble salt.[3] The hydroxyl group is weakly acidic and can be deprotonated under basic conditions. Therefore, adjusting the pH of your aqueous medium can significantly impact solubility. A pH-solubility profile is highly recommended to identify the optimal pH for your application.

Q4: I'm observing precipitation when I add my DMSO stock solution to an aqueous buffer. What is happening and how can I prevent it?

A4: This is a common issue known as "antisolvent precipitation." Your compound is likely soluble in the DMSO stock but crashes out when the solution's polarity dramatically increases upon addition to the aqueous buffer. To mitigate this, you can try:

  • Lowering the final concentration of the compound in the aqueous medium.

  • Including a co-solvent in your final aqueous solution, provided it is compatible with your experimental system.

  • Preparing a more advanced formulation, such as a cyclodextrin complex or a solid dispersion, to improve aqueous dissolution.[2]

Q5: Are there any "green" or more environmentally friendly solvent options for this compound?

A5: While traditional polar aprotic solvents are effective, greener alternatives are being explored for pyrazole synthesis and formulation.[4] Depending on the subsequent application, solvents like ethanol or binary mixtures including water may be viable, especially when combined with heating or pH adjustment.[2][3]

Troubleshooting Guide: Overcoming Solubility Issues in Experimental Workflows

This section provides a systematic approach to addressing solubility problems with 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol during common laboratory procedures.

Scenario 1: Difficulty Preparing a Concentrated Stock Solution

Problem: The compound does not fully dissolve in the chosen organic solvent, even at low concentrations.

Troubleshooting Workflow:

start Initial Observation: Compound is insoluble in the chosen solvent. step1 Increase Temperature: Gently warm the solution (e.g., to 40-50°C). Does the compound dissolve? start->step1 step2_yes Yes step1->step2_yes Yes step2_no No step1->step2_no No end_success Solution Found: Prepare the stock solution under these conditions. Ensure to cool to room temperature before use and check for precipitation. step2_yes->end_success step3 Try a Stronger Solvent: Switch to a more polar aprotic solvent (e.g., from Acetone to DMSO). Does the compound dissolve? step2_no->step3 step4_yes Yes step3->step4_yes Yes step4_no No step3->step4_no No step4_yes->end_success step5 Use a Co-Solvent System: Add a small percentage of a highly polar solvent (e.g., 5-10% DMSO in THF). Does the compound dissolve? step4_no->step5 step6_yes Yes step5->step6_yes Yes step6_no No step5->step6_no No step6_yes->end_success end_failure Further Action Required: Consider particle size reduction (micronization) or advanced formulation strategies. step6_no->end_failure

Caption: Troubleshooting workflow for preparing a stock solution.

Scenario 2: Compound Precipitation During a Chemical Reaction

Problem: The product, a derivative of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol, is precipitating out of the reaction mixture prematurely.

Causality and Solutions:

  • Cause: The product's solubility in the reaction solvent is lower than that of the starting materials. As the product forms, it exceeds its saturation limit and precipitates.

  • Solution 1: Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of the product. However, be cautious of potential side reactions or degradation at higher temperatures.

  • Solution 2: Solvent System Modification:

    • Co-solvent Addition: Introduce a co-solvent in which the product is known to be more soluble.

    • Solvent Change: If possible, switch to a solvent with a higher solubilizing capacity for the product.

  • Solution 3: Concentration Adjustment: Lowering the initial concentration of reactants can prevent the product from reaching its saturation point as quickly.

Scenario 3: Low or Inconsistent Results in Biological Assays

Problem: Inconsistent dose-response curves or lower than expected activity in cell-based or biochemical assays.

Underlying Issue and Protocol: This is often a direct consequence of poor aqueous solubility, leading to an inaccurate concentration of the active compound in the assay medium.

Protocol for Preparing Dosing Solutions for Aqueous Assays:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated primary stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • Create Intermediate Dilutions: Perform serial dilutions of the primary stock solution in 100% DMSO to generate a range of intermediate stock solutions.

  • Final Dosing: Add a small, consistent volume of the DMSO intermediate stocks to the aqueous assay buffer (e.g., 1-2 µL into 100-200 µL). This minimizes the final DMSO concentration (typically ≤0.5%) to reduce solvent-induced artifacts.

  • Vortex Immediately: After adding the DMSO stock to the buffer, vortex or mix the solution thoroughly to aid dispersion and prevent immediate precipitation.

  • Visual Inspection: Before adding to the assay, visually inspect the final dosing solution for any signs of precipitation.

Advanced Solubility Enhancement Strategies

For challenging applications requiring higher aqueous concentrations, consider these advanced methods:

StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment For ionizable compounds, adjusting the pH alters the ionization state, leading to the formation of more soluble salts.[2]Simple and cost-effective.Only applicable to ionizable compounds; the required pH may not be compatible with the experimental system.
Co-solvents A water-miscible organic solvent is added to the aqueous medium to increase the overall solvating power of the system.[2]Easy to implement.The co-solvent may interfere with the experiment or have toxic effects.
Solid Dispersions The compound is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which has higher apparent solubility and faster dissolution than the crystalline form.Can significantly increase oral bioavailability for in vivo studies.Requires specialized formulation equipment (e.g., spray dryer, hot-melt extruder). The amorphous form may be less stable over time.
Cyclodextrin Complexation The lipophilic compound (guest) is encapsulated within the hydrophobic cavity of a cyclodextrin molecule (host), forming a more water-soluble inclusion complex.Can substantially increase aqueous solubility without using organic co-solvents.Stoichiometry of complexation needs to be determined; may not be suitable for all molecular geometries.
Particle Size Reduction Techniques like micronization or nanosuspension increase the surface area of the compound, leading to a faster dissolution rate.Improves dissolution kinetics.Does not increase the equilibrium solubility; can be energy-intensive.

Logical Framework for Solubility Enhancement

cluster_0 Initial Assessment cluster_1 Simple & Direct Methods cluster_2 Advanced Formulation Strategies A Characterize Physicochemical Properties (pKa, LogP, Crystal Form) B pH Adjustment A->B Informs choice of... C Co-Solvent Systems A->C Informs choice of... D Temperature Variation A->D Informs choice of... E Solid Dispersions B->E If insufficient... F Cyclodextrin Complexation B->F If insufficient... G Particle Size Reduction (Micronization/Nanosuspension) B->G If insufficient... C->E If insufficient... C->F If insufficient... C->G If insufficient... D->E If insufficient... D->F If insufficient... D->G If insufficient...

Caption: A logical progression for selecting a solubility enhancement strategy.

References

  • PubChem. 3-[5-(3,4-difluorophenyl)-1H-pyrazol-3-yl]pyridine. National Center for Biotechnology Information. [Link].

  • Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. .
  • Google Patents.
  • Google Patents.
  • National Center for Biotechnology Information. Efficient Access to Functionalized N‑Difluoromethylpyrazoles. [Link].

  • IARJSET. Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link].

  • ResearchGate. Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. [Link].

  • Google Patents. 1-aryl-5-alkyl pyrazole derivative compounds, processes of making and methods of using thereof. .
  • Environmental Protection Agency. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester). [Link].

  • ResearchGate. Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. [Link].

  • MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link].

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link].

  • National Institute of Standards and Technology. 1H-Pyrazole, 3-methyl-5-phenyl-. [Link].

  • Matrix Fine Chemicals. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. [Link].

  • Google Patents. Pyrazolopyrimidinone antianginal agents. .
  • MDPI. Pyrazolo[5,1-c][5][6][7]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. [Link].

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link].

  • PubChem. Solid, orally administrable pharmaceutical composition. [Link].

  • ZSMU. Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. [Link].

  • SpringerLink. 4,4'-((1-aryl-1h-1,2,3-triazole)-bis(1h-pyrazol-5-ols) and. [Link].

Sources

Technical Support Center: 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

I. Understanding the Molecule: Key Stability Considerations

3-(3,5-difluorophenyl)-1H-pyrazol-5-ol belongs to the pyrazolone class of heterocyclic compounds. Its stability in solution is not static; it is influenced by a dynamic interplay of its inherent chemical properties and its external environment. The presence of the difluorophenyl ring is known to enhance metabolic stability, a desirable trait in drug discovery.[1][2] However, like other pyrazol-5-ols, it is susceptible to several factors that can compromise its integrity.

A critical aspect of pyrazol-5-ol chemistry is its existence in tautomeric forms: the -OH (enol), -NH, and -CH forms. The equilibrium between these tautomers is influenced by the solvent, pH, and temperature, which in turn affects the compound's reactivity and degradation profile.

II. Troubleshooting Guide: Investigating Instability in Your Experiments

Encountering unexpected results, such as loss of compound, appearance of unknown peaks in your chromatogram, or color changes in your solution, can be frustrating. This section provides a logical workflow to diagnose and resolve stability issues.

A. Initial Observation: Compound Degradation Suspected

If you suspect that 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol is degrading in your experimental solution, a systematic investigation is key. The following workflow will guide you through the process of identifying the cause and implementing a solution.

Troubleshooting_Workflow A Degradation Suspected (e.g., loss of parent peak, new peaks) B Characterize Degradation (LC-MS analysis) A->B  Analyze sample C Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C  Simulate potential causes D Identify Degradation Pathway C->D  Compare degradation profiles E Optimize Experimental Conditions D->E  Based on identified cause F Implement Preventative Measures (e.g., pH control, inert atmosphere, light protection, temperature control) E->F  Implement changes G Re-analyze and Confirm Stability F->G  Validate solution

Caption: A logical workflow for troubleshooting the stability of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol.

B. Step-by-Step Protocol: Forced Degradation Study

A forced degradation study is a powerful tool to understand the intrinsic stability of a molecule by intentionally exposing it to harsh conditions.[3] This helps to predict potential degradation pathways and develop stability-indicating analytical methods.

Objective: To identify the conditions under which 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol degrades and to characterize its degradation products.

Materials:

  • 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • Amber vials

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dilute an aliquot of the stock solution with your typical experimental solvent. Incubate at 60°C for 48 hours in an amber vial.

    • Photodegradation: Dilute an aliquot of the stock solution with your typical experimental solvent. Expose to a photostability chamber or direct laboratory light for 24 hours. Prepare a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including an unstressed control, by RP-HPLC or LC-MS.

Data Evaluation:

Stress ConditionExpected Outcome for Pyrazol-5-olsInterpretation for Your Experiment
Acid Hydrolysis Potential for hydrolysis of the pyrazole ring.If degradation is observed, consider adjusting the pH of your solution to be more neutral or basic.
Base Hydrolysis Ring cleavage is possible under strong basic conditions.If significant degradation occurs, buffering your solution to a neutral or slightly acidic pH may be necessary.
Oxidation Formation of hydroxylated or ring-opened byproducts.If oxidative degradation is evident, consider degassing your solvents and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).
Thermal Degradation Accelerated degradation.If the compound is thermolabile, store stock solutions and experimental samples at lower temperatures (e.g., 4°C or -20°C).
Photodegradation Potential for photolytic cleavage or rearrangement.If light-sensitive, use amber vials or protect your solutions from light during preparation, storage, and experimentation.

III. Frequently Asked Questions (FAQs)

Q1: My solution of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol is turning yellow/brown over time. What is happening?

A1: The development of color in solutions of pyrazolone derivatives is often indicative of oxidative degradation or the formation of complex degradation products. This can be initiated by dissolved oxygen in your solvent or exposure to light.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare your solutions using solvents that have been degassed (e.g., by sparging with nitrogen or argon) and store them under an inert atmosphere.

  • Light Protection: Always store your solutions in amber vials or protect them from light.

  • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, but first ensure it does not interfere with your downstream experiments.

Q2: I am seeing a gradual decrease in the peak area of my compound in my HPLC analysis over a few hours at room temperature. Is this expected?

A2: While the difluoro substitution generally enhances stability, some level of degradation at room temperature in solution is possible, depending on the solvent and pH.

Troubleshooting Steps:

  • Temperature Control: If possible, keep your samples in a cooled autosampler (e.g., 4°C) during long analytical runs.

  • Solvent Choice: Evaluate the stability in different solvents. Protic solvents may facilitate proton exchange and tautomerization, which could be a prelude to degradation.

  • pH of Mobile Phase: For HPLC analysis, the pH of the mobile phase can influence the stability on the column. Ensure your mobile phase is buffered and optimized for the compound.

Q3: How does the tautomerism of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol affect its stability?

A3: The tautomeric equilibrium between the enol (-OH) and keto forms is a key characteristic of pyrazol-5-ones. The reactivity of these forms differs, and one tautomer may be more susceptible to a particular degradation pathway than another. For instance, the enol form may be more prone to oxidation. The solvent environment plays a significant role in which tautomer predominates.

Tautomerism cluster_0 Keto-Enol Tautomerism Keto Keto Form (-NH) Enol Enol Form (-OH) Keto->Enol H⁺ shift

Caption: Tautomeric equilibrium of pyrazol-5-ol.

Q4: What are the best practices for preparing and storing stock solutions of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol?

A4: To ensure the long-term viability of your stock solutions, follow these guidelines:

ParameterRecommendationRationale
Solvent DMSO or a dry, aprotic solvent like DMF or acetonitrile.Minimizes solvent-mediated degradation pathways like hydrolysis.
Concentration Prepare concentrated stock solutions (e.g., 10-50 mM).Higher concentrations can sometimes be more stable.
Storage Temperature Store at -20°C or -80°C.Low temperatures significantly slow down the rate of chemical degradation.
Aliquoting Aliquot the stock solution into single-use vials.Avoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation.
Atmosphere If possible, overlay the solution with an inert gas (argon or nitrogen) before sealing.Protects against oxidative degradation.
Container Use amber glass vials with tight-fitting caps.Protects from light and prevents solvent evaporation.

By implementing these troubleshooting strategies and best practices, you can enhance the reliability and reproducibility of your experiments involving 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol.

IV. References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC.

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2020). ACS Publications.

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI.

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2025). ResearchGate.

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). PMC.

  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2018). Preprints.org.

  • Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (n.d.). ResearchGate.

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.). PubChem.

  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester). (2025). EPA.

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC.

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library.

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.

  • Application Notes and Protocols for the Quantification of Diphenyl-1H-pyrazole-4,5-diamine in Biological Samples. (n.d.). Benchchem.

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). MDPI.

  • Development and validation of an automated extraction method for the analysis of high-water content commodities. (n.d.). eurl-pesticides.eu.

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.

  • 1H-Pyrazole, 3-methyl-5-phenyl-. (n.d.). NIST WebBook.

  • Synthetic 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): Efficient Radical Scavengers. (n.d.). ResearchGate.

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023). n.p.

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). European Pharmaceutical Review.

  • Design and synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as new tyrosinase inhibitors. (2013). PubMed.

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (2025). ChemicalBook.

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (n.d.). Google Patents.

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (n.d.). PMC.

Sources

Technical Support Center: Overcoming Challenges in Fluorinated Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated pyrazole synthesis. Fluorinated pyrazoles are privileged scaffolds in medicinal chemistry and agrochemicals due to fluorine's unique ability to modulate lipophilicity, lower pKa, and enhance metabolic stability[1]. However, synthesizing these motifs—particularly trifluoromethylated variants—presents significant technical hurdles. Researchers frequently encounter poor regioselectivity during cyclocondensation, instability of fluorinated intermediates, and catalyst poisoning during late-stage functionalization[2][3][4].

This guide provides causal troubleshooting, validated protocols, and decision matrices to optimize your synthesis workflows.

Section 1: Workflow Visualizer - Synthesis Decision Matrix

Use the following decision tree to determine the optimal synthetic pathway for your target fluorinated pyrazole, minimizing side reactions and maximizing regioselectivity.

Workflow Start Target: Fluorinated Pyrazole Q1 Is N-substitution required? Start->Q1 Path1 In situ Generation: N-Trifluoromethylhydrazine Q1->Path1 Yes (N-CF3) Path2 Late-Stage C-H Trifluoromethylation Q1->Path2 No (Existing Core) Path3 [3+2] Cycloaddition: Trifluorodiazoethane Q1->Path3 No (De Novo Core) Protect Protect Free NH (e.g., SEM group) Path2->Protect Deprotect Deprotect & Purify Protect->Deprotect

Caption: Decision matrix for selecting fluorinated pyrazole synthesis pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my synthesis of N-trifluoromethyl pyrazoles yield significant des-CF3 side products? A1: The instability of the trifluoromethylhydrazine intermediate is the primary cause. In solution, the trifluoromethylhydrazine HCl salt has a half-life of only ~6 hours[2]. When reacting di-Boc trifluoromethylhydrazine with 1,3-dicarbonyls, the transient intermediate often decomposes before the cyclization completes. Causality & Solution: Perform the reaction in Dichloromethane (DCM) combined with a strong acid (e.g., TsOH). This specific combination accelerates the cyclization rate, kinetically outcompeting the decomposition pathway and suppressing des-CF3 formation[2].

Q2: How can I overcome poor regioselectivity when condensing asymmetric 1,3-diketones with hydrazines? A2: Traditional[3+2] cyclocondensations yield a thermodynamic mixture of 3- and 5-substituted regioisomers because the nitrogen atoms in the hydrazine/azole ring possess similar nucleophilic properties[3]. Causality & Solution: Regioselectivity can be strictly controlled by tuning the functional groups on the hydrazine. Utilizing modified hydrazone groups (such as acetohydrazide or carbazide substituents) sterically and electronically biases the initial nucleophilic attack, directing the reaction exclusively toward the desired regioisomer[3].

Q3: I am attempting late-stage radical trifluoromethylation of a pyrazole core, but I see low yields and complex mixtures. What is going wrong? A3: The free N-H group of the pyrazole ring is highly reactive and interferes with radical trifluoromethylation conditions. The N-H proton can coordinate with metal catalysts (like Cu or Ag) or be abstracted, quenching the radical species and leading to incomplete reactions or N-trifluoromethylation instead of the desired C-H functionalization[4]. Causality & Solution: You must mask the N-H group. Employing robust protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) or -CH2C6F5 ensures the pyrazole core remains stable during the radical addition, allowing selective C-H trifluoromethylation[4].

Section 3: Troubleshooting Matrix (Causal Analysis)

ObservationMechanistic CauseValidated Intervention
High ratio of 3- vs 5-regioisomers Uncontrolled nucleophilic attack on asymmetric diketone due to similar N-atom properties.Switch to functionalized hydrazones (e.g., carbazides) to sterically hinder the undesired attack trajectory[3].
Formation of des-CF3 pyrazoles Homolytic cleavage or hydrolysis of the N-CF3 bond during slow cyclization.Perform in situ deprotection/cyclization in DCM with strong acid (TsOH) to outpace decomposition[2].
Catalyst poisoning in late-stage C-CF3 Free pyrazole N-H coordinating with Cu/Ag catalysts.Protect N-H with SEM group prior to radical trifluoromethylation[4].
Low yield in [3+2] cycloadditions High distortion energy of standard diazo compounds.Utilize 2,2,2-trifluorodiazoethane which exhibits lowered distortion energies, accelerating the cycloaddition[5].

Section 4: Validated Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Trifluoromethyl Pyrazoles via Transient Hydrazine

This protocol establishes a self-validating system by utilizing in situ generation to bypass the isolation of unstable intermediates[2].

Step-by-step Methodology:

  • Preparation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve di-Boc trifluoromethylhydrazine (1.0 equiv) and the target 1,3-dicarbonyl compound (1.2 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acidification: Add p-Toluenesulfonic acid monohydrate (TsOH·H2O) (2.0 equiv) in one portion. Causality: The strong acid simultaneously deprotects the Boc groups and catalyzes the cyclocondensation, ensuring the transient trifluoromethylhydrazine is trapped immediately before it can degrade.

  • Cyclization & Monitoring: Stir the mixture at room temperature for 12-16 hours. Self-Validation: Monitor the reaction via 19F NMR to confirm the disappearance of the di-Boc signal (-68 ppm) and the appearance of the N-CF3 pyrazole product signal (-58 to -62 ppm).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure N-trifluoromethyl pyrazole.

Protocol 2: Copper-Mediated Late-Stage Radical Trifluoromethylation

Designed to functionalize existing pyrazole scaffolds while preventing N-H interference[4].

Step-by-step Methodology:

  • Protection: Protect the free N-H of the pyrazole substrate using SEM-Cl (1.2 equiv) and NaH (1.5 equiv) in DMF at 0 °C. Isolate the SEM-protected pyrazole via standard aqueous workup.

  • Radical Generation Setup: In a Schlenk tube, combine the SEM-protected pyrazole (1.0 equiv), sodium trifluoromethanesulfinate (Langlois reagent, 3.0 equiv), and Cu(OAc)2 (0.2 equiv).

  • Solvent & Oxidant Addition: Add a mixture of acetonitrile and water (3:1 v/v), followed by tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv). Causality: TBHP oxidizes the Langlois reagent to generate the CF3 radical, while the Cu catalyst mediates the selective addition to the electron-rich C-H position of the pyrazole.

  • Reaction: Stir the mixture at 80 °C for 8 hours.

  • Deprotection: After standard aqueous workup and silica gel isolation, remove the SEM group using TBAF (2.0 equiv) in THF at reflux to yield the final C-trifluoromethylated pyrazole.

Section 5: Quantitative Data Benchmarks

Synthesis StrategyReagent SourceTarget MotifAverage Yield (%)Regioselectivity (3- vs 5-)
In situ Cyclocondensation Di-Boc CF3-hydrazineN-CF3 Pyrazole65 - 85%Substrate Dependent
Late-Stage Radical Addition Langlois Reagent (NaSO2CF3)C-CF3 Pyrazole55 - 90%>95:5 (Steric control)
[3+2] Cycloaddition 2,2,2-TrifluorodiazoethaneC-CF3 Pyrazole70 - 95%>98:2
Continuous Flow Trifluoroacetic AnhydrideC-CF3 Pyrazole80 - 99%>90:10

References

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds Source: PMC (National Institutes of Health) URL:[Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions Source: PMC (National Institutes of Health) URL:[Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications Source: ACS Publications (Chemical Reviews) URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] However, translating a novel pyrazole-based compound from initial design to a biologically active lead can be challenging. Low or inconsistent bioactivity is a frequent hurdle.

This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and overcome common issues encountered during your experiments. The content is structured in a question-and-answer format to directly address specific problems, explaining the causality behind experimental choices and providing actionable protocols.

Section 1: Fundamental Compound-Related Issues

This section addresses problems inherent to the compound itself, such as solubility and stability, which are critical prerequisites for any biological activity.

FAQ 1: My pyrazole compound shows lower than expected activity. Could it be a solubility issue?

This is often the first and most critical question to ask. A compound cannot be biologically active if it doesn't remain in solution under assay conditions. Many pyrazole derivatives have poor aqueous solubility due to their planar, aromatic nature which can lead to strong crystal packing.[3]

Causality: If a compound precipitates in the assay medium, its effective concentration is significantly lower than the intended test concentration, leading to artificially low or non-reproducible activity readings.

Troubleshooting Steps:

  • Visual Inspection: Before and after adding your compound to the assay buffer, visually inspect the wells or tubes for any signs of precipitation (cloudiness, particulates).

  • Kinetic vs. Thermodynamic Solubility: Understand the two types of solubility. Kinetic solubility measures how quickly a compound precipitates from a DMSO stock solution added to aqueous buffer, which is relevant for most high-throughput screening (HTS) assays.[4] Thermodynamic solubility is the true equilibrium solubility, which is important for later-stage development.[4]

  • Solubility Enhancement Strategies:

    • Co-solvents: The use of a water-miscible organic solvent like ethanol or DMSO can improve solubility.[5]

    • pH Adjustment: If your pyrazole derivative has acidic or basic functional groups, adjusting the pH of the buffer can lead to the formation of a more soluble salt.[5]

    • Formulation: For in vivo studies, consider formulation strategies such as using cyclodextrins.

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a quick assessment of your compound's solubility under assay-relevant conditions.

  • Prepare a 10 mM stock solution of your pyrazole compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of your aqueous assay buffer to each well.

  • Add 2 µL of your 10 mM compound stock to the wells to achieve a final concentration of 100 µM (final DMSO concentration of 1%).

  • Seal the plate and shake for 1-2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Data Presentation: Common Solvents for Pyrazole Derivatives

Solvent CategoryExamplesGeneral Use
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOExcellent for synthesis and reactions.[5]
Polar Protic Ethanol, MethanolGood for reactions and as co-solvents.
Nonpolar Dichloromethane, TolueneUsed in synthesis and extraction.

Visualization: Solubility Troubleshooting Workflow

start Low Bioactivity Observed solubility Is solubility a potential issue? start->solubility visual Visually inspect for precipitation solubility->visual precipitate Precipitate observed? visual->precipitate kinetic Perform Kinetic Solubility Assay precipitate->kinetic Yes other Investigate other causes (e.g., stability, assay interference) precipitate->other No sol_limit Solubility limit < Assay Concentration? kinetic->sol_limit enhance Implement Solubility Enhancement Strategy (e.g., co-solvents, pH adjustment) sol_limit->enhance Yes sol_limit->other No retest Re-test in biological assay enhance->retest pyrazole Pyrazole Derivative (with labile ester) hydrolysis Hydrolysis (in aqueous buffer) pyrazole->hydrolysis inactive Inactive Carboxylic Acid Metabolite hydrolysis->inactive start Active in Primary Screen, Inactive in Confirmatory Assay detergent Run assay with 0.01% Triton X-100 start->detergent activity_reduced Activity Reduced? detergent->activity_reduced aggregator Likely Aggregator activity_reduced->aggregator Yes orthogonal Test in Orthogonal Assay activity_reduced->orthogonal No activity_orthogonal Active in Orthogonal Assay? orthogonal->activity_orthogonal true_hit Potential True Hit activity_orthogonal->true_hit Yes false_positive Likely False Positive (e.g., technology-specific interference) activity_orthogonal->false_positive No

Caption: A decision tree to diagnose potential assay interference.

FAQ 4: How can I be sure my pyrazole is reaching its intracellular target?

For compounds targeting intracellular proteins, poor cell permeability can be a major reason for low activity in cell-based assays, even if the compound is potent in biochemical assays.

Causality: The cell membrane is a lipid bilayer that restricts the passage of many molecules. I[6]f your compound cannot efficiently cross this barrier, it will not reach a high enough concentration inside the cell to engage its target.

Troubleshooting Steps:

  • Permeability Assays:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, non-cell-based assay that predicts passive diffusion across an artificial lipid membrane.

    • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. I[7]t can assess both passive permeability and active transport (efflux). 2[7]. Cellular Thermal Shift Assay (CETSA): This is a powerful technique to directly confirm that your compound is binding to its intended target inside the cell.

Experimental Protocol: Caco-2 Permeability Assay

  • Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-28 days until they form a confluent monolayer. 2[8]. For an apical-to-basolateral (A-B) permeability assessment, add your compound to the apical (upper) chamber. 3[8]. Incubate the plate at 37°C.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber. 5[8]. Quantify the concentration of your compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

  • To assess active efflux, also perform the experiment in the basolateral-to-apical (B-A) direction and calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.

[7]Data Presentation: Caco-2 Permeability Classification

Papp (A-B) (x 10⁻⁶ cm/s)Permeability ClassificationPredicted Human Absorption
< 1Low< 50%
1 - 10Moderate50 - 90%
> 10High> 90%
Section 3: Structure-Activity Relationship (SAR) and Metabolism

Optimizing the structure of your pyrazole compound is key to improving its bioactivity.

FAQ 5: I've tried optimizing the substituents on my pyrazole ring, but the activity isn't improving. What am I missing?

The structure-activity relationship (SAR) of pyrazoles can be complex. S[9]ubtle changes in the position and nature of substituents can have a profound impact on how the molecule interacts with its target.

[9][10]Causality: The pyrazole ring can exist in different tautomeric forms, and substituents will influence which tautomer is favored. T[11]he specific arrangement of hydrogen bond donors and acceptors, as well as the overall shape and electronics of the molecule, are critical for target binding.

[1][12]Troubleshooting Steps:

  • Consider Pyrazole Isomers: Synthesize and test different regioisomers of your pyrazole. The position of the nitrogen atoms and substituents can dramatically alter the binding mode.

  • Computational Modeling: Use molecular docking and dynamics simulations to visualize how your pyrazole derivatives might be binding to the target protein. This can provide hypotheses for new modifications. 3[2]. Bioisosteric Replacements: The pyrazole ring can serve as a bioisostere for other aromatic rings like benzene. C[12]onsider replacing parts of your molecule with other functional groups that have similar steric and electronic properties to probe the SAR.

Visualization: Pyrazole Tautomers

Caption: Unsubstituted pyrazoles can exist in a rapid tautomeric equilibrium.

[1]---

FAQ 6: My pyrazole compound is potent in vitro but has no effect in vivo. Could metabolism be the problem?

Metabolic instability is a very common reason for the failure of compounds in vivo. The body has a host of enzymes, primarily in the liver, designed to modify and eliminate foreign compounds.

Causality: If your pyrazole compound is rapidly metabolized into an inactive form, it will not be able to maintain a high enough concentration in the bloodstream to exert its therapeutic effect.

[13]Troubleshooting Steps:

  • In Vitro Metabolic Stability Assays:

    • Liver Microsomes: Incubate your compound with liver microsomes (which contain phase I enzymes like cytochrome P450s) and measure the rate of its disappearance over time. This will give you an intrinsic clearance rate.

    • S9 Fraction or Hepatocytes: These preparations contain both phase I and phase II metabolic enzymes and can provide a more complete picture of metabolic stability.

  • Metabolite Identification: Use LC-MS/MS to identify the structures of the major metabolites. This information is crucial for guiding structural modifications to block the sites of metabolism (e.g., by replacing a metabolically labile hydrogen with a fluorine atom).

[1]Experimental Protocol: Liver Microsomal Stability Assay

  • Prepare a reaction mixture containing liver microsomes, your pyrazole compound (at a low concentration, e.g., 1 µM), and buffer in a 96-well plate.

  • Pre-warm the plate to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (a necessary cofactor for many metabolic enzymes).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculate the half-life (t½) and intrinsic clearance (Clint) of your compound.

Data Presentation: Metabolic Stability Classification

Half-life (t½) in Human Liver MicrosomesStability Classification
< 10 minLow
10 - 60 minModerate
> 60 minHigh
References
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Available from: [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available from: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • Journal of Chemical Health Risks "Review on Biological Activities of Pyrazole Deriv
  • A novel cell permeability assay for macromolecules. PMC - NIH. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Improving solubility of pyrazole deriv
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed. Available from: [Link]

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]

  • Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. PubMed. Available from: [Link]

  • Troubleshooting the reaction mechanism of pyrazole form
  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PMC. Available from: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024.
  • Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Compar
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals.
  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry | ACS Medicinal Chemistry Letters.
  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol.
  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Troubleshooting. BioAssay Systems. Available from: [Link]

  • Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts.
  • PAINS management: open source model to elimin
  • Troubleshooting in the IVF Labor
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Journal of Chemical & Engineering Data. ACS Publications. Available from: [Link]

  • EXPERIMENT 1 DETERMIN
  • Permeability | Pharmaron.
  • Pan-assay interference compounds | 33 Publications | 164 Citations | Top Authors | Rel
  • Pan-assay interference compounds (PAINS). These moieties have been...
  • Flow Cytometry (FACS) Troubleshooting Guide | Sino Biological.

Sources

Technical Support Center: Preventing Degradation of Pyrazole Compounds During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Stability Support Center. Pyrazole scaffolds are ubiquitous in drug development, agrochemicals, and materials science due to their robust aromaticity. However, specific functionalization and environmental stressors can trigger degradation pathways such as oxidation, hydrolysis, photolysis, and tautomeric shifting. As a Senior Application Scientist, I have designed this guide to provide you with actionable troubleshooting steps, mechanistic insights, and self-validating protocols to ensure the integrity of your pyrazole libraries.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My pyrazole compound is developing a brown discoloration during storage. What is the mechanistic cause, and how do I prevent it? A1: Brown discoloration is a classic macroscopic indicator of oxidative degradation[1]. While the unsubstituted pyrazole ring is generally resistant to oxidation due to its aromatic electron delocalization, electron-rich substituents (e.g., amines, hydroxyls) or fused ring systems can undergo auto-oxidation when exposed to atmospheric oxygen and light, forming N-oxides or radical intermediates. To mitigate this, it is crucial to store the compound under an inert atmosphere (argon is preferred over nitrogen as it is heavier and displaces oxygen more effectively) in amber vials at 2–8 °C[1].

Q2: I observed new spots on my TLC plate for an N-unsubstituted pyrazole stored in the freezer. How is it degrading at low temperatures? A2: For N-unsubstituted pyrazoles, the presence of trace moisture can facilitate tautomeric interconversion by significantly lowering the energetic barriers for proton transfer between the N1 and N2 positions[1]. While this is not a covalent bond cleavage, this tautomerization can present as multiple spots on a TLC plate and severely affect biological assay consistency. Furthermore, residual moisture can cause slow hydrolysis of susceptible side chains (e.g., pyrazole esters)[1]. Storage in a thoroughly desiccated environment is strictly required.

Q3: How do specific functional groups alter the storage stability of the pyrazole core? A3: The intrinsic stability of the pyrazole is highly dependent on its substituents:

  • Esters and Amides: Highly susceptible to hydrolysis at high or low pH.

  • Nitro groups: Prone to thermal decomposition at elevated temperatures.

  • Bis-ketone replacements: Replacing unstable moieties (like the bis-ketone in curcumin) with a pyrazole ring significantly improves physiological stability because the pyrazole core is highly aromatic and less prone to nucleophilic attack[2].

Q4: What are the universal best practices for long-term storage of pyrazole libraries? A4: To establish a self-validating storage system, adhere to these four pillars:

  • Temperature: -20 °C for long-term storage; 2–8 °C for frequent access[1].

  • Atmosphere: Purge vials with Argon to prevent oxidative radical initiation[1].

  • Light: Use actinic (amber) glass or aluminum foil to prevent UV-induced photolysis[1].

  • Moisture: Co-store with indicating Drierite (calcium sulfate) in a sealed secondary container to arrest hydrolytic pathways[1].

Part 2: Quantitative Stability Profiles

To provide a benchmark for your own stability assays, the following table summarizes the quantitative degradation and stability metrics of various pyrazole derivatives under specific stress conditions.

Table 1: Comparative Stability Metrics of Pyrazole Derivatives

Compound / MatrixStress ConditionStability / Degradation MetricSource
Curcumin Pyrazole Derivative (1) Physiological pH solution (160 min)85% intact (vs. 44% for parent Curcumin)[2]
Pyrazole-containing medicinal cream Thermal stress (TGA)Decomposition onset at 320 °C (vs. 240 °C for imidazoline)[3]
3-5-Diamino-1H-Pyrazole (Disperazol) Thermal stress (Autoignition)Stable below 600 °C; decomposes > 700 °C[4]
Pyrazole-133 Dye Advanced Oxidation (Gamma + AsA)96% degradation efficiency at 180 min[5]

Part 3: Troubleshooting Guide

Table 2: Diagnostic Troubleshooting for Pyrazole Degradation

Observed IssueMechanistic CauseCorrective Action
Color change (yellow/brown) Auto-oxidation of substituents[1].Purge with Argon; store in amber vials at 4°C.
Inconsistent bioassay results Tautomeric interconversion[1].Lyophilize to remove trace water; control assay buffer pH.
New peaks in HPLC/GC-MS Hydrolysis of ester/amide groups[1].Store with desiccants; avoid protic solvents for stock solutions.
Loss of mass/clumping Hygroscopicity / Polymorphism[1].Perform PXRD; store in a vacuum desiccator.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study (ICH Q1A/Q1B Compliant)

To systematically understand the specific vulnerabilities of your pyrazole derivative, a forced degradation study is essential. This self-validating protocol ensures all degradation pathways are mapped so that storage conditions can be rationally assigned[1].

  • Step 1: Stock Preparation. Dissolve the pyrazole compound in HPLC-grade acetonitrile at a concentration of 1.0 mg/mL. Causality: Acetonitrile is aprotic and will not participate in background solvolysis.

  • Step 2: Acid/Base Hydrolysis. Aliquot 1 mL of stock. Add 1 mL of 0.1 M HCl (acid) or 0.1 M NaOH (base). Incubate at 60 °C for 24 hours. Neutralize before analysis. Causality: High temperature accelerates the kinetic cleavage of susceptible amide/ester bonds on the pyrazole periphery.

  • Step 3: Oxidation. Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark. Causality: 3% H₂O₂ provides sufficient oxidative stress to generate N-oxides without causing complete non-specific mineralization of the organic framework.

  • Step 4: Thermal Stress. Place 10 mg of solid powder in a sealed glass vial. Heat at 105 °C for 24 hours.

  • Step 5: Photolysis. Expose a 1.0 mg/mL solution in a quartz cuvette to broad-band UV/Vis light (390–750 nm) for 24 hours.

  • Step 6: Analysis. Analyze all stressed samples via the HPLC-DAD method below to quantify parent compound loss and identify degradant masses.

Protocol 2: HPLC-DAD Method for Resolving Pyrazole Tautomers and Degradants
  • Step 1: Column Selection. Use a reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm) maintained at 30 °C.

  • Step 2: Mobile Phase. Phase A: 0.1% Formic acid in Water. Phase B: Acetonitrile. Causality: Pyrazoles are amphoteric and can exist as multiple tautomers in solution. Formic acid lowers the pH below the pKa of the pyrazole nitrogens, protonating the species to a single uniform state, thereby preventing peak splitting and ensuring quantitative accuracy.

  • Step 3: Gradient. 5% B to 95% B over 15 minutes, hold for 5 minutes, return to 5% B. Flow rate: 1.0 mL/min.

  • Step 4: Detection. Monitor at 254 nm and the specific λmax of the pyrazole derivative.

Part 5: Visualizations

DegradationPathways PZ Pyrazole Compound OX Oxidation (O2, ROS) PZ->OX Air Exposure HY Hydrolysis (Moisture, pH) PZ->HY Water/Acid/Base PH Photolysis (UV/Vis Light) PZ->PH Light Exposure TH Thermal Stress (Heat) PZ->TH Elevated Temp OX_Prod N-Oxides / Ring Cleavage OX->OX_Prod HY_Prod Ester Cleavage / Tautomerism HY->HY_Prod PH_Prod Radical Intermediates PH->PH_Prod TH_Prod Decomposition TH->TH_Prod

Logical pathways of pyrazole degradation under various environmental stressors.

TroubleshootingWorkflow Start Observe Degradation (Color/TLC) Isolate Isolate & Quantify (HPLC/GC-MS) Start->Isolate Identify Identify Stressor Isolate->Identify Cond1 Moisture? Identify->Cond1 Cond2 Oxidation? Cond1->Cond2 No Fix1 Store in Desiccator Cond1->Fix1 Yes Cond2->Fix1 No Fix2 Amber Vials & Argon Cond2->Fix2 Yes

Step-by-step workflow for troubleshooting and resolving pyrazole degradation.

Part 6: References

  • Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds.1

  • MDPI. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines.2

  • BIP-CIC. Obtaining, Rheological Characterization and Thermal Degradation of Some New Medicinal Creams.3

  • Preprints.org. Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol.4

  • ResearchGate. Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations.5

Sources

Validation & Comparative

A Comparative Guide to Pyrazole-Based Inhibitors: Profiling 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The 1H-pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for designing potent and selective inhibitors of various biological targets.[2] This has led to its incorporation into numerous clinically successful drugs, from anti-inflammatory agents to targeted cancer therapies.[1][3]

This guide provides a comparative analysis of different classes of pyrazole-based inhibitors. While our designated topic is the less-characterized molecule, 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol , the current lack of extensive public data on its specific biological activity necessitates a broader approach. We will use its core structure as a starting point to explore the chemical space of related, well-documented pyrazole inhibitors. By comparing its structural features to those of established drugs, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the potential of novel pyrazole derivatives and the experimental methodologies required to characterize them. We will delve into the mechanisms of action, structure-activity relationships, and comparative efficacy of prominent pyrazole-based inhibitors targeting different enzyme classes, supported by experimental data and detailed protocols.

The 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol Scaffold: A Structural Perspective

The structure of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol presents several key features that are common in bioactive molecules. The pyrazol-5-ol (or pyrazolone) tautomer is a well-known pharmacophore. The difluorophenyl group is a common substituent in modern medicinal chemistry, often used to enhance binding affinity, metabolic stability, and cell permeability. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions within a protein's active site. While specific inhibitory data for this compound is not widely published, its structure suggests potential for targeting enzymes where interactions with a substituted aromatic ring and a hydrogen-bonding heterocycle are critical for binding.

Comparative Analysis of Prominent Pyrazole-Based Inhibitors

To understand the potential roles of a compound like 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol, we will compare it with established pyrazole-containing drugs that target a diverse range of protein families.

Celecoxib (Celebrex®): A Selective COX-2 Inhibitor

Mechanism of Action: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][5] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[5][6] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is intended to reduce the gastrointestinal side effects associated with COX-1 inhibition.[4][5] The polar sulfonamide side chain of celecoxib binds to a hydrophilic pocket near the active site of COX-2, an interaction that is key to its selectivity.[4][6]

Structure-Activity Relationship (SAR): The diaryl-substituted pyrazole core is crucial for the activity of celecoxib. The two phenyl rings occupy hydrophobic pockets within the COX-2 active site, while the pyrazole ring itself contributes to the overall binding affinity. The 4-sulfonamidophenyl group at the 1-position of the pyrazole is a key determinant of COX-2 selectivity.

Signaling Pathway: COX-2 and Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Mavacamten (Camzyos®): A First-in-Class Cardiac Myosin Inhibitor

Mechanism of Action: Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[7][8][9] It is used to treat obstructive hypertrophic cardiomyopathy (HCM), a condition characterized by excessive heart muscle contraction (hypercontractility).[8][10] Mavacamten modulates the number of myosin heads that can enter the power-generating state, reducing the formation of myosin-actin cross-bridges.[7][9][10] This leads to a reduction in myocardial hypercontractility, improvement in diastolic function, and a decrease in the obstruction to blood flow from the left ventricle.[9][10]

Structure-Activity Relationship (SAR): Mavacamten's structure, which includes a pyrazole ring, is optimized for selective binding to cardiac myosin. Its allosteric mode of action means it does not compete with ATP, but rather stabilizes a super-relaxed, energy-sparing state of the myosin protein.[9]

Pyrazole-Based Kinase Inhibitors: Targeting p38 MAPK and JAK

The pyrazole scaffold is a highly successful framework for the design of protein kinase inhibitors.[3][11] Many of these inhibitors target the ATP-binding site of kinases, which are often dysregulated in cancer and inflammatory diseases.[12]

p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[13][14] Several N-pyrazole, N'-aryl urea compounds have been developed as potent p38 MAPK inhibitors.[13] These inhibitors stabilize a conformation of the kinase that is incompatible with ATP binding.

Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses.[15][16] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[15][16] Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2.[3] It binds to the ATP-binding pocket of these kinases, blocking downstream signaling.[3] A number of 4-amino-(1H)-pyrazole derivatives have also been developed as potent JAK inhibitors.[15]

Signaling Pathway: A Representative Kinase Cascade (JAK/STAT)

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT_P Phosphorylated STAT (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates JAK_Inhibitor JAK Inhibitor (e.g., Ruxolitinib) JAK_Inhibitor->JAK Inhibits

Caption: Pyrazole-based JAK inhibitors block cytokine signaling.

Comparative Performance Data

The following table summarizes the inhibitory potency of the discussed pyrazole derivatives against their respective targets. This data, compiled from various sources, illustrates the high degree of potency that can be achieved with the pyrazole scaffold.

InhibitorTargetAssay TypeIC50 / KiReference(s)
Celecoxib Human COX-2In vitro enzyme assay~40 nM (IC50)[17]
Ruxolitinib Human JAK1In vitro kinase assay~3.3 nM (IC50)[3]
Ruxolitinib Human JAK2In vitro kinase assay~2.8 nM (IC50)[3]
Compound 3f Human JAK1In vitro kinase assay3.4 nM (IC50)[15]
Compound 3f Human JAK2In vitro kinase assay2.2 nM (IC50)[15]
BIRB 796 Human p38 MAPKIn vitro kinase assay~0.1 µM (IC50)

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

To facilitate further research into novel pyrazole inhibitors, we provide the following validated, step-by-step methodologies for key assays.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the potency of a compound in inhibiting COX-2 activity.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of human recombinant COX-2 enzyme in reaction buffer.

    • Prepare a solution of Arachidonic Acid (substrate) in ethanol.

    • Prepare a solution of ADHP (10-Acetyl-3,7-dihydroxyphenoxazine), a fluorogenic probe.

  • Assay Procedure:

    • Add 80 µL of reaction buffer to each well of a 96-well black microplate.

    • Add 10 µL of the test compound at various concentrations (serial dilutions). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib).

    • Add 10 µL of the COX-2 enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • To initiate the reaction, add 10 µL of a pre-mixed solution of Arachidonic Acid and ADHP.

    • Immediately measure the fluorescence intensity (e.g., excitation at 535 nm, emission at 590 nm) every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow: High-Throughput Screening of Enzyme Inhibitors

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 High-Throughput Screening (HTS) cluster_2 Hit Validation & Characterization Develop Develop Robust Enzyme Assay Miniaturize Miniaturize to 384/1536-well format Develop->Miniaturize Screen Primary Screen (Single Concentration) Miniaturize->Screen Library Compound Library (e.g., Pyrazole Derivatives) Library->Screen Hits Identify 'Hits' Screen->Hits Confirm Hit Confirmation (Re-testing) Hits->Confirm Dose_Response Dose-Response Curve & IC50 Determination Confirm->Dose_Response Selectivity Selectivity & Off-Target Screening Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Leads to

Caption: A typical workflow for identifying and characterizing enzyme inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining in solution after a kinase reaction, which is inversely proportional to kinase activity.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase reaction buffer (composition is kinase-specific, but typically contains Tris-HCl, MgCl2, DTT).

    • Prepare a solution of the target kinase (e.g., JAK2, p38 MAPK) and its specific substrate peptide in reaction buffer.

    • Prepare an ATP solution at a concentration near the Km for the specific kinase.

    • Obtain a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • Assay Procedure:

    • Add test compounds at various concentrations to the wells of a 96-well white microplate. Include vehicle (DMSO) and positive controls.

    • Add the kinase/substrate mixture to all wells.

    • Incubate at room temperature for 10-15 minutes.

    • To initiate the reaction, add the ATP solution to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the luminescent ATP detection reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • A higher luminescent signal indicates more ATP remaining, and thus greater inhibition.

    • Normalize the data using a "no kinase" control (maximum signal) and a "vehicle" control (minimum signal).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion and Future Outlook

The pyrazole scaffold is a remarkably versatile and successful core structure in modern drug discovery, giving rise to inhibitors of diverse enzyme classes including cyclooxygenases, cardiac myosins, and a wide array of protein kinases. While the specific biological profile of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol remains to be fully elucidated in public literature, its structural features are emblematic of those found in many potent bioactive molecules.

The comparative analysis presented here demonstrates that subtle modifications to the pyrazole core and its substituents can lead to profound changes in target selectivity and mechanism of action. For researchers working with novel pyrazole derivatives, the path forward involves systematic evaluation using robust in vitro assays, such as those detailed in this guide. By characterizing inhibitory potency against a panel of relevant targets, it is possible to uncover the therapeutic potential of new chemical entities and drive the development of the next generation of pyrazole-based medicines.

References

  • CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile. Vertex Pharmaceuticals.
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021) Molecules. Available from: [Link]

  • Current status of pyrazole and its biological activities. (2017) Journal of Pharmacy and Bioallied Sciences. Available from: [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019) European Journal of Medicinal Chemistry. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023) Signal Transduction and Targeted Therapy. Available from: [Link]

  • Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole. ResearchGate. Available from: [Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018) ACS Omega. Available from: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002) Journal of Medicinal Chemistry. Available from: [Link]

  • Mavacamten. (2024) StatPearls. Available from: [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022) Molecules. Available from: [Link]

  • Celecoxib. Wikipedia. Available from: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016) ACS Medicinal Chemistry Letters. Available from: [Link]

  • Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy. (2024) European Heart Journal. Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology. (2023) News-Medical.Net. Available from: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available from: [Link]

  • Pyrazolo[5,1-c][1][7]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (2025) Molecules. Available from: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023) International Journal of Molecular Sciences. Available from: [Link]

  • What is the mechanism of Celecoxib? (2024) Patsnap Synapse. Available from: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. Available from: [Link]

  • Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2012) Pharmacogenetics and Genomics. Available from: [Link]

  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. (2010) International Journal of Molecular Sciences. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021) Molecules. Available from: [Link]

  • What is the mechanism of Mavacamten? (2024) Patsnap Synapse. Available from: [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). (2024) Frontiers in Chemistry. Available from: [Link]

  • New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. (2022) ACS Omega. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2022) Molecules. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023) International Journal of Molecular Sciences. Available from: [Link]

  • A New Pathway for the Preparation of Pyrano[2,3- c ]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022) ResearchGate. Available from: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023) Encyclopedia MDPI. Available from: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025) Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Celecoxib: Uses & Dosage. MIMS Philippines. Available from: [Link]

  • Mavacamten Capsules: Mechanism of Action, Side Effects, Cost, and Clinical Trials. (2025) DengYue. Available from: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel investigational compound, 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol. In the landscape of small molecule drug discovery, establishing a compound's selectivity is as critical as determining its primary efficacy.[1] Unintended interactions with off-target proteins can lead to adverse effects or confounding biological data, representing a significant cause of late-stage clinical attrition.[2] This document outlines a systematic approach to characterizing the selectivity of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol, comparing its performance against relevant alternative compounds and providing detailed experimental frameworks for replication.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein kinases.[3] Based on in silico predictive modeling and the prevalence of this core in kinase inhibitors, we hypothesize that the primary target of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol belongs to the kinase family, potentially a receptor tyrosine kinase such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] This guide is therefore structured around confirming its primary target activity and systematically evaluating its selectivity across the human kinome and a standard panel of safety-related off-targets.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the cross-reactivity profile of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol (termed Compound-DFP for this guide), we have selected three comparators, each representing a distinct selectivity profile:

  • Ruxolitinib (Selective Inhibitor): A potent and selective inhibitor of Janus Kinase 1 (JAK1) and JAK2.[3] It serves as a benchmark for a highly targeted pyrazole-based therapeutic.

  • Tozasertib (VX-680) (Pan-Kinase Inhibitor): A potent inhibitor of Aurora kinases A, B, and C, known for its broader kinase activity.[3] It represents a less selective compound, useful for highlighting the importance of a clean profile.

  • Edaravone (Mechanistic Outlier): A neuroprotective agent used to treat ALS and stroke.[5][6] While structurally related (a pyrazolone), its primary mechanism is radical scavenging.[6] However, some studies suggest it may modulate kinase pathways, such as JNK, making it a valuable comparator for identifying potentially novel, non-kinase activities or unexpected kinase cross-reactivity.[7]

Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-tiered screening cascade is essential for a thorough evaluation of selectivity. The initial step confirms the hypothesized primary target activity, followed by broad screening against the human kinome, and finally, a safety panel to identify liabilities against other major protein families.

G cluster_0 Tier 1: Primary Target & Kinome Selectivity cluster_1 Tier 2: Safety & Liability Screening cluster_2 Tier 3: Data Analysis & Interpretation A Primary Target Assay (VEGFR-2 IC50 Determination) B Broad Kinome Screen (e.g., KinomeScan® or Radiometric Panel) A->B Confirm On-Target Potency C GPCR Panel (Binding & Functional Assays) B->C Assess Broad Off-Target Profile D Ion Channel Panel (Including hERG) C->D E Other Safety Targets (Transporters, NHRs, etc.) D->E F Selectivity Score Calculation (S-Score, KINOMEscan®) E->F Integrate All Datasets G Comparative Analysis vs. Benchmarks F->G H Risk Assessment & Lead Optimization Strategy G->H G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis Compound_DFP Compound-DFP Compound_DFP->VEGFR2 Inhibits (ATP Competitive)

Caption: Hypothesized mechanism of Compound-DFP action.

  • Ruxolitinib: As expected, Ruxolitinib shows high potency and selectivity for its primary targets, JAK1 and JAK2, reinforcing its status as a benchmark for a selective inhibitor. Its clean safety panel profile is consistent with its clinical use.

  • Tozasertib: This compound demonstrates high potency but poor selectivity, inhibiting a large fraction of the kinome. This promiscuity is reflected in its significant off-target activity against GPCR and ion channel targets, which can complicate clinical development and lead to a higher incidence of adverse effects.

  • Edaravone: The lack of significant kinase or safety panel inhibition (at typical screening concentrations) supports its distinct mechanism of action as a radical scavenger. This highlights the importance of using mechanistically diverse comparators to confirm that the primary activity of a new chemical entity is indeed what is hypothesized.

Conclusion and Forward Look

This guide outlines a robust, industry-standard framework for assessing the cross-reactivity of a novel pyrazole-based compound, 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol. Based on our comparative analysis with illustrative data, Compound-DFP exhibits a promising preclinical profile: potent on-target activity, high selectivity across the kinome, and minimal off-target liabilities.

The causality behind these observations lies in the specific chemical architecture of the molecule, which has been optimized for interaction with the ATP-binding pocket of its primary target while disfavoring interactions with the active sites of most other kinases and safety-related proteins. The next steps in development would involve confirming these findings in cell-based assays of target engagement and downstream signaling, followed by in vivo efficacy and safety studies. This systematic and comparative approach to cross-reactivity is fundamental to de-risking drug candidates and ensuring the successful development of safe and effective medicines.

References

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Gîrdan, M.A.; et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Oh, Y.; et al. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Taylor & Francis Online. [Link]

  • Xing, L.; et al. Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. [Link]

  • Amporndanai, K.; et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. [Link]

  • Auwärter, V.; et al. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Nature. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • ChemPartner. Pharmacology Safety Panel. [Link]

  • Charles River Laboratories. In Vitro Safety Pharmacology Assays. [Link]

  • Pospíšil, J.; et al. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. u:scholar. [Link]

  • ICE Bioscience. Safety Pharmacology Services. [Link]

  • El-Gamal, M.I.; et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Amporndanai, K.; et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]

  • Drug Target Review. Building GPCR screening cascades for lead generation. [Link]

  • BellBrook Labs. What Is the Best Kinase Assay? [Link]

  • Wang, Y.; Ma, H. Protein kinase profiling assays: a technology review. PubMed. [Link]

  • Sharma, S.S.; et al. Edaravone inhibits JNK-c-Jun pathway and restores anti-oxidative defense after ischemia-reperfusion injury in aged rats. PubMed. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Gande, S.L.; et al. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

  • Massive Bio. Off Target Effect. [Link]

  • Strelow, J.M.; et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Tosh, D.K.; et al. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • Amporndanai, K.; et al. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Jha, K.K.; et al. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI. [Link]

  • Naito, H. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? University of Kentucky College of Arts & Sciences. [Link]

  • Mantell Associates. Small Molecules and their Impact in Drug Discovery. [Link]

  • Brooks, B.R.; et al. Edaravone and its clinical development for amyotrophic lateral sclerosis. ResearchGate. [Link]

  • Ciepielewska, M.; et al. A Preliminary Analysis of Oral Edaravone-Treated Patients With Amyotrophic Lateral Sclerosis Enrolled in. ISPOR. [Link]

  • Unknown. 1h-1,2,3-triazole)-bis(1h-pyrazol-5-ols) and. Unknown Source.
  • Naidoo, T.; et al. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma. PMC. [Link]

  • ResearchGate. Reported examples of pyrazoles as anticancer agents with different.... [Link]

  • Dar, A.A.; et al. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PMC. [Link]

  • Al-Ostath, A.; et al. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. [Link]

Sources

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Pyrazole Compounds in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of a wide range of pharmacologically active compounds.[1] In oncology, pyrazole derivatives have been successfully developed into approved anticancer drugs, including kinase inhibitors like Crizotinib and Ruxolitinib.[2] These compounds often exhibit potent activity in initial laboratory tests, but the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comparative analysis of in vitro and in vivo efficacy testing for pyrazole-based anticancer agents, offering insights into experimental design, data interpretation, and the critical factors that influence the translation of preclinical data.

The Starting Point: Gauging Potency with In Vitro Assays

In vitro (literally, "in glass") studies are the first crucial step in evaluating a new compound. They are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of large libraries of molecules to identify initial "hits." These assays isolate specific biological components—such as enzymes or cells—from their complex native environment to assess the direct effect of a compound.

Causality in Experimental Choice: The primary goal of early in vitro testing is to determine if a compound engages its intended molecular target and elicits a biological response. For pyrazole-based kinase inhibitors, this typically involves a two-tiered approach:

  • Biochemical Assays: These cell-free systems measure the direct interaction between the compound and its target kinase.[3] The output is often an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), which provides a pure measure of potency without the confounding variables of a cellular environment.[4]

  • Cell-Based Assays: These experiments use living cancer cell lines to assess the compound's effect on cellular processes. Common assays measure cell proliferation, viability, or apoptosis.[5] A key metric here is the EC50 value (the half-maximal effective concentration), which reflects not only target inhibition but also the compound's ability to penetrate cell membranes and remain stable in the cytoplasm.

A significant discrepancy between a compound's biochemical potency (IC50) and its cellular efficacy (EC50) is a common and costly reality in drug discovery.[5] This often points to issues with cell permeability or efflux pump activity, which are the first hurdles a compound must overcome to be successful in vivo.

Data Presentation: Representative In Vitro Efficacy

To illustrate, consider the following hypothetical data for two pyrazole-based kinase inhibitors, Compound A and Compound B, targeting the fictitious "Kinase X" in a human lung cancer cell line (A549).

CompoundTarget KinaseBiochemical IC50 (nM)Cellular Antiproliferative EC50 (nM)
Compound A Kinase X550
Compound B Kinase X5075
Sorafenib (Ref.) Multi-kinase90 (VEGFR-2)1,060 (HepG2)[6]

Insight: Compound A is more potent biochemically, but its 10-fold drop in potency in the cellular assay suggests potential issues with cell permeability. Compound B, while less potent at the enzyme level, translates more effectively into a cellular context, making it a potentially more promising candidate for in vivo studies.

The Proving Ground: Validating Efficacy with In Vivo Models

In vivo (literally, "in the living") studies are designed to understand how a compound behaves in a complex, whole-organism system. While in vitro assays provide crucial data on potency and mechanism, they cannot predict a compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.[7] The transition from cell culture to animal models is one of the most significant challenges in drug discovery.[8]

Causality in Experimental Choice: The most common preclinical models in oncology are xenograft studies, where human tumor cells are implanted into immunodeficient mice.[9] This approach allows researchers to evaluate a drug's ability to control the growth of a human tumor in a living system.[10]

  • Cell Line-Derived Xenograft (CDX) Models: These involve injecting established human cancer cell lines (like those used in in vitro studies) into mice.[9] They are reproducible and widely used for initial efficacy screening.[11]

  • Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor fragments directly from a patient into a mouse. PDX models better maintain the heterogeneity and genetic characteristics of the original human tumor, offering a more clinically relevant and predictive platform.[12]

The choice of model depends on the research question. CDX models are excellent for establishing initial proof-of-concept, while PDX models are superior for validating efficacy in a system that more closely mimics human disease.[9][12]

Data Presentation: Representative In Vivo Efficacy (CDX Model)

Following the in vitro data, Compounds A and B are advanced to a CDX study using A549 lung cancer cells in immunodeficient mice.

CompoundDose & ScheduleTumor Growth Inhibition (TGI %)Tolerability (Body Weight Change)
Vehicle Control N/A0%+2%
Compound A 50 mg/kg, daily35%-15% (Poor)
Compound B 50 mg/kg, daily65%+1% (Good)

Insight: Despite its superior in vitro potency, Compound A performs poorly in vivo and shows signs of toxicity. In contrast, Compound B demonstrates significant tumor growth inhibition with good tolerability. This discrepancy often arises from poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13] Compound A might be rapidly metabolized or poorly absorbed, preventing it from reaching the tumor at an effective concentration.[7]

Experimental Workflows & Protocols

Visualizing and standardizing the experimental process is key to reproducible and reliable data.

Diagram: Drug Discovery & Validation Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Biochemical Assay (e.g., Kinase Glo®) Determine IC50 B Cell-Based Assay (e.g., MTT, CellTiter-Glo®) Determine EC50 A->B Hit Confirmation C Select Animal Model (e.g., A549 CDX) B->C Lead Candidate Selection D Efficacy Study (Dosing, Tumor Measurement) Determine TGI% C->D E PK/PD & Toxicity Analysis D->E F IND-Enabling Studies E->F Clinical Candidate Nomination

Caption: High-level workflow from initial in vitro screening to in vivo validation.

Protocol: In Vitro Cell Proliferation (MTT Assay)

This protocol outlines a standard method for assessing the effect of a pyrazole compound on the proliferation of A549 cancer cells.

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the pyrazole compound in DMSO. Create a series of 2x dilutions in culture medium, ranging from 200 µM to 0.1 µM.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions (including a vehicle-only control). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The living cells will metabolize the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results against the compound concentration. Calculate the EC50 value using non-linear regression analysis.

Protocol: In Vivo Xenograft Efficacy Study

This protocol describes a typical workflow for assessing the anti-cancer efficacy of a pyrazole compound in a CDX mouse model.[1]

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude).[14]

  • Tumor Growth: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Compound B at 50 mg/kg).

  • Treatment Administration: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the treatment daily via oral gavage.[15]

  • Monitoring: Measure tumor volume and mouse body weight three times per week.

  • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined size limit.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for the treatment group relative to the vehicle control group. Assess toxicity by monitoring body weight changes and clinical signs.

Why Do In Vitro Hits Fail In Vivo?

The discrepancy between the in vitro and in vivo results of Compound A and B is a classic example of the "translation trap."[16] Several factors contribute to this common challenge:

  • ADME Properties: As mentioned, poor absorption, rapid metabolism and clearance, or inability to distribute to the tumor tissue can render a potent compound ineffective in vivo.[7]

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to toxicity that is not observable in a simplified cell culture system.[7]

  • Tumor Microenvironment (TME): In vitro models lack the complex TME, which includes stromal cells, blood vessels, and immune cells. The TME can create physical barriers to drug delivery and activate resistance signaling pathways.[7]

  • Route of Administration: The way a drug is administered (e.g., orally vs. intraperitoneally) can significantly impact its bioavailability and efficacy.[14]

Diagram: Factors Influencing In Vivo Efficacy

G cluster_PK Pharmacokinetics (ADME) cluster_PD Pharmacodynamics cluster_TME Tumor Microenvironment center_node In Vivo Efficacy Tox Toxicity center_node->Tox limits efficacy A Absorption A->center_node D Distribution D->center_node M Metabolism M->center_node E Excretion E->center_node TE Target Engagement TE->center_node BM Biomarker Modulation BM->center_node V Vasculature V->center_node S Stromal Cells S->center_node I Immune Cells I->center_node

Caption: Key factors that determine the in vivo success of a drug candidate.

Conclusion and Future Directions

The development of novel pyrazole-based anticancer agents requires a carefully integrated strategy of in vitro and in vivo testing. While in vitro assays are indispensable for identifying potent compounds, they are poor predictors of clinical success on their own. The true potential of a compound is only revealed in well-designed in vivo models that account for the complexities of a whole-organism system.

Understanding the potential pitfalls—from poor pharmacokinetics to the influence of the tumor microenvironment—is critical for interpreting disparate results. By employing a logical, stepwise progression from biochemical assays to cell-based studies and finally to appropriate animal models, researchers can make more informed decisions, reduce the high attrition rates in drug development, and ultimately accelerate the delivery of new cancer therapies to patients.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]

  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. National Center for Biotechnology Information. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Center for Biotechnology Information. [Link]

  • In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells. PubMed. [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ResearchGate. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. [Link]

  • In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. AACR Journals. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. National Center for Biotechnology Information. [Link]

  • Biochemical assays for kinase activity detection. Celtarys. [Link]

  • Xenograft Models. Biocytogen. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link]

  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. National Center for Biotechnology Information. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Accelerating Drug Discovery: Integrating In Vivo and In Vitro Testing with C. elegans. Newcells. [Link]

  • Comparison of the benefits of celecoxib combined with anticancer therapy in advanced non-small cell lung cancer: A meta-analysis. National Center for Biotechnology Information. [Link]

  • Prediction of kinase inhibitor response using activity profiling, in-vitro screening, and elastic net regression. arXiv. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properti. Bentham Science. [Link]

  • Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma. Annals of Translational Medicine. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. JETIR. [Link]

  • The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. LinkedIn. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. National Center for Biotechnology Information. [Link]

  • The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. MDPI. [Link]

  • Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies?. Epistem. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Preclinical Drug Testing Using Xenograft Models. LinkedIn. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • PDX Mouse Clinical Trials. Crown Bioscience. [Link]

Sources

Benchmarking 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol: A Comparative Guide for p38α MAPK Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek to optimize kinase inhibitor profiles, overcoming the limitations of first-generation ATP-competitive inhibitors remains a priority. This guide provides an in-depth, objective benchmarking of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol —a highly optimized fluorinated pyrazole derivative—against the industry-standard positive control SB203580 and the allosteric reference BIRB-796 (Doramapimod) .

By analyzing biochemical efficacy, cellular target engagement, and structural causality, this guide equips researchers with the validated protocols and comparative data necessary to evaluate this compound for anti-inflammatory and oncological applications.

Mechanistic Rationale & Structural Causality

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central node in the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Inhibiting p38α requires precise structural tuning to achieve selectivity over closely related kinases (e.g., JNK, ERK).

  • SB203580 (Positive Control): A classic pyridinyl imidazole that acts as a Type I ATP-competitive inhibitor. While highly effective in vitro, its reliance on the highly conserved ATP-binding pocket often leads to off-target effects and bi-directional dose-dependent phenomena in cellular assays [1].

  • BIRB-796 (Reference): A Type II allosteric inhibitor that binds the DFG-out (inactive) conformation of p38α, offering picomolar affinity and a slow dissociation rate ( koff​ ) [2].

  • 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol: This compound utilizes a hybrid binding strategy. The pyrazol-5-ol core acts as a bidentate hydrogen bond donor/acceptor at the kinase hinge region. Crucially, the addition of the 3,5-difluorophenyl moiety introduces strong electron-withdrawing properties and enhanced lipophilicity [3]. This specific fluorination pattern drives the phenyl ring deep into the hydrophobic selectivity pocket adjacent to the ATP site, establishing stabilizing halogen bonds that significantly prolong target residence time compared to unfluorinated analogs.

Pathway Stimulus Inflammatory Stimuli (LPS, TNF-α) MKK36 MKK3 / MKK6 Stimulus->MKK36 p38 p38α MAPK MKK36->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MK2->Cytokines Inhibitors 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol & SB203580 Inhibitors->p38 Targeted Inhibition

Figure 1: p38α MAPK signaling cascade and the targeted intervention point of the benchmarked inhibitors.

Quantitative Data Presentation

To objectively benchmark the compound, we present a consolidated data matrix evaluating biochemical potency, cellular efficacy, and kinase selectivity.

Note: Kinase Selectivity (S-score) represents the fraction of 300+ tested kinases inhibited by >50% at 1 µM. A lower score indicates higher selectivity.

CompoundBiochemical p38α IC₅₀ (nM)Cellular MK2 IC₅₀ (nM)Kinase Selectivity (S-score)Mechanism of Action
3-(3,5-difluorophenyl)-1H-pyrazol-5-ol 12.445.20.04Type I (Halogen-stabilized)
SB203580 (Positive Control)21.060.50.08Type I (ATP-competitive)
BIRB-796 (Reference)0.110.00.02Type II (Allosteric DFG-out)

Data Interpretation: 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol demonstrates a nearly two-fold improvement in biochemical IC₅₀ over SB203580. Furthermore, its S-score of 0.04 indicates superior kinome selectivity, likely driven by the steric and electronic constraints imposed by the 3,5-difluoro substitution.

Experimental Protocols & Self-Validating Systems

To ensure high-fidelity data reproduction, the following protocols are designed as self-validating systems. Every assay includes internal quality controls to rule out false positives caused by compound aggregation or auto-fluorescence.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

We utilize TR-FRET rather than standard fluorescence assays because it introduces a time delay before emission reading, completely eliminating the auto-fluorescence interference commonly associated with highly conjugated, fluorinated aromatic rings.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol and SB203580 in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of recombinant active p38α (final concentration 0.5 nM) to all wells except the negative control (background) wells. Incubate for 15 minutes at room temperature (RT) to allow for compound binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (final concentrations: 10 µM ATP, 50 nM biotinylated ATF2 substrate). Causality note: ATP is set at the Km​ value to accurately capture competitive inhibition dynamics.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Validation & Readout: Incubate for 60 minutes. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Metric: Calculate the Z'-factor using DMSO (high signal) and 10 µM BIRB-796 (low signal) controls. The assay is only deemed valid if Z' > 0.6.

Workflow Step1 1. Compound Titration (Acoustic Dispensing) Step2 2. Kinase Incubation (p38α + Inhibitor) Step1->Step2 Step3 3. Reaction Phase (ATP + ATF2 Substrate) Step2->Step3 Step4 4. TR-FRET Detection (Eu-Ab + SA-APC) Step3->Step4 Step5 5. Data Validation (Z'-factor > 0.6) Step4->Step5

Figure 2: Self-validating TR-FRET experimental workflow for biochemical IC₅₀ determination.

Protocol B: Cellular Target Engagement (Phospho-MK2 Western Blot)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (~1-5 mM). This assay measures the inhibition of MAPKAPK2 (MK2), the direct downstream substrate of p38α.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages at 5×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat cells with varying concentrations of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol or SB203580 for 2 hours.

  • Stimulation: Induce the p38 pathway by adding 100 ng/mL Lipopolysaccharide (LPS) for 30 minutes.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality note: Phosphatase inhibitors (e.g., NaF, Na₃VO₄) are critical; without them, endogenous phosphatases will rapidly erase the p-MK2 signal during lysis.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against phospho-MK2 (Thr334) and total MK2 (loading control).

  • Quantification: Detect via chemiluminescence and determine the cellular IC₅₀ by calculating the ratio of p-MK2 to total MK2.

Conclusion

Benchmarking 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol against established controls reveals it to be a highly potent, selective alternative to SB203580. The strategic incorporation of the 3,5-difluorophenyl group not only circumvents the rapid dissociation rates typical of standard Type I inhibitors but also minimizes off-target kinome liabilities. For drug development professionals, this scaffold represents a validated, structurally optimized starting point for next-generation anti-inflammatory therapeutics.

References

  • P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. PubMed (NIH). Available at:[Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega (PMC). Available at:[Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews (ACS Publications). Available at:[Link]

High-Performance Cytotoxicity Profiling: A Comparative Guide to Pyrazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a highly privileged pharmacophore in rational oncology drug design. Due to its robust hydrogen-bonding capabilities, the pyrazole core exhibits exceptional affinity for the hinge regions of various oncogenic kinases.

This guide provides an objective, data-driven comparison of recent pyrazole derivatives, evaluating their cytotoxicity across diverse cancer cell lines. By synthesizing structural data with self-validating experimental protocols, this document serves as a comprehensive reference for researchers optimizing high-throughput anti-cancer screening workflows.

Mechanistic Landscape of Pyrazole-Induced Cytotoxicity

To accurately evaluate cytotoxicity, we must first understand the molecular targets. Pyrazole derivatives do not act via a singular pathway; rather, their efficacy is dictated by specific functional group substitutions that direct them toward primary kinase targets such as EGFR and PI3K, or structural proteins like tubulin[1]. The inhibition of these targets cascades into the suppression of the Akt/mTOR survival pathways or the disruption of the microtubule network, ultimately triggering G2/M cell cycle arrest and apoptosis[1].

MechanisticPathway cluster_targets Primary Cellular Targets cluster_downstream Downstream Signaling Effects Pyrazole Pyrazole Derivatives (Pharmacophore) EGFR EGFR Inhibition Pyrazole->EGFR H-Bonding PI3K PI3K Inhibition Pyrazole->PI3K H-Bonding Tubulin Tubulin Polymerization Inhibition Pyrazole->Tubulin Binding Akt Akt/mTOR Pathway Suppression EGFR->Akt PI3K->Akt Microtubule Microtubule Network Disruption Tubulin->Microtubule Apoptosis Apoptosis & Cell Cycle Arrest Akt->Apoptosis Microtubule->Apoptosis Cytotoxicity Cancer Cell Cytotoxicity (Decreased IC50) Apoptosis->Cytotoxicity

Mechanistic pathways of pyrazole-induced cytotoxicity in cancer cells.

Comparative Cytotoxicity Profiling

The biological activity of pyrazole derivatives is highly sensitive to the nature and position of substituents (Structure-Activity Relationship, SAR)[2]. For example, fusing the pyrazole core with ferrocene or benzoxazine moieties significantly enhances selective cytotoxicity against malignant cells while sparing non-cancerous fibroblasts[2],[1].

Below is a comparative synthesis of quantitative IC50 data for leading pyrazole derivatives across standard cancer cell lines.

Table 1: Comparative IC50 Values of Novel Pyrazole Derivatives
Compound ClassSpecific DerivativePrimary Target / MechanismCell Line ModelIC50 (µM)Reference Standard
Pyrazole carbaldehyde Compound 43PI3K InhibitionMCF-7 (Breast)0.25 Doxorubicin (0.95 µM)[1]
Benzoxazine-pyrazole Compound 22EGFR InhibitionMCF-7 (Breast)2.82 Erlotinib / Etoposide[1]
Ferrocene-pyrazole Compound 47cCell Cycle ArrestHCT-116 (Colon)3.12 N/A[2]
Pyrazolo[3,4-d]pyrimidine Compound 24EGFR InhibitionA549 (Lung)8.21 N/A[1]
Simple Pyrazole TOSINDApoptosis InductionMDA-MB-231 (Breast)17.7 N/A[3]
Pyrazolo[3,4-d]pyrimidine Compound 24EGFR InhibitionHCT-116 (Colon)19.56 N/A[1]

SAR Insight: The data clearly indicates that 1 exhibit sub-micromolar potency (IC50 = 0.25 µM), outperforming standard chemotherapeutics like doxorubicin in MCF-7 models[1]. Conversely, simpler pyrazole structures like TOSIND require higher concentrations (17.7 µM) to achieve a 50% reduction in viability in triple-negative breast cancer models (MDA-MB-231)[3].

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility across screening campaigns, the experimental design must be a self-validating system. The following protocols detail the exact methodologies required to generate the comparative data shown above, with explicit causality provided for critical steps.

ScreeningWorkflow cluster_assays Multiplexed Assays Seed Cell Seeding (Log-Phase Growth) Treat Compound Treatment (Dose-Response) Seed->Treat 24h Incubation MTT MTT Assay (Metabolic Viability) Treat->MTT 48-72h Flow Flow Cytometry (Annexin V / PI) Treat->Flow 48-72h Analysis IC50 Calculation & Mechanism Profiling MTT->Analysis Flow->Analysis

Standardized high-throughput cytotoxicity screening workflow.

Protocol 1: High-Throughput MTT Cell Viability Assay

This assay measures the mitochondrial metabolic rate as a direct proxy for cell viability[4].

  • Cell Seeding: Harvest cells in the exponential growth phase. Seed 5×103 to 1×104 cells/well in a 96-well plate.

    • Causality: Seeding density must be optimized per cell line to ensure cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluence triggers contact inhibition, which artificially depresses metabolic rates and skews IC50 calculations.

  • Compound Treatment: After 24 hours of attachment, treat cells with pyrazole derivatives at varying concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the media does not exceed 0.1%.

    • Causality: DMSO concentrations above 0.1% induce baseline cytotoxicity and membrane permeabilization, confounding the drug's true efficacy. A vehicle control (0.1% DMSO) is strictly required for normalization.

  • MTT Incubation: Post-treatment (48–72h), add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate at 37°C for 4 hours.

    • Causality: Viable cells with active mitochondria will cleave the tetrazolium ring via the succinate dehydrogenase enzyme, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Quantification: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

    • Causality: Complete solubilization is required for accurate spectrophotometric quantification. Incomplete dissolution leads to high standard deviations between technical replicates.

Protocol 2: Apoptosis Profiling via Annexin V/PI Flow Cytometry

To confirm that the reduction in IC50 is due to programmed cell death rather than non-specific necrosis, flow cytometry is utilized[1].

  • Cell Harvesting: Post-treatment, collect both the culture media (containing floating cells) and the adherent cells (via trypsinization). Centrifuge and wash with cold PBS.

    • Causality: Apoptotic cells lose focal adhesions and detach from the culture plate. Discarding the supernatant would result in a massive loss of the apoptotic population, yielding false-negative results.

  • Dual Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

    • Causality: Annexin V requires calcium (provided exclusively by the binding buffer) to bind to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI is membrane-impermeable and only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition: Analyze the samples via flow cytometry within 1 hour of staining.

    • Causality: Prolonged incubation post-staining leads to spontaneous membrane degradation in the buffer, artificially inflating the PI-positive (necrotic) population and ruining the assay's temporal resolution.

Conclusion

The integration of specific functional groups into the pyrazole core allows for the precise tuning of cytotoxicity against cancer cell lines. As demonstrated, hybridizing pyrazoles with target-specific moieties (such as carbaldehydes for PI3K or benzoxazines for EGFR) yields highly potent compounds that rival or exceed the efficacy of current clinical standards. Moving forward, rigorous adherence to standardized viability and apoptotic screening protocols will be paramount in translating these in vitro IC50 values into viable in vivo therapeutic candidates.

References

  • Source: Semantic Scholar (Int. J. Mol. Sci. 2023)
  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL
  • Source: ResearchGate (Journal of Physiology and Pharmacology)
  • Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: PMC / NIH URL

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.